molecular formula C10H8N2O B1266474 4-Pyrimidinol, 5-phenyl- CAS No. 22433-69-8

4-Pyrimidinol, 5-phenyl-

Número de catálogo: B1266474
Número CAS: 22433-69-8
Peso molecular: 172.18 g/mol
Clave InChI: ZRDUKPHQUPBKHQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Pyrimidinol, 5-phenyl- is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Pyrimidinol, 5-phenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Pyrimidinol, 5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyrimidinol, 5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8N2O/c13-10-9(6-11-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDUKPHQUPBKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176971
Record name 4-Pyrimidinol, 5-phenyl-
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22433-69-8
Record name 5-Phenyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
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Record name 4-Pyrimidinol, 5-phenyl-
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Record name 4-Pyrimidinol, 5-phenyl-
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Record name 5-phenylpyrimidin-4-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Tautomeric Equilibrium of 5-Phenylpyrimidin-4-ol vs. 5-Phenylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and materials science. In heterocyclic chemistry, the tautomeric state of a molecule can dictate its biological activity, physicochemical properties, and interaction with target macromolecules. This guide provides a comprehensive technical overview of the tautomeric equilibrium between 5-phenylpyrimidin-4-ol (the enol form) and 5-phenylpyrimidin-4(3H)-one (the keto or amide form). We will delve into the structural nuances of these tautomers, explore rigorous experimental and computational methodologies for their characterization, and discuss the critical factors that influence their equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this important chemical phenomenon.

Introduction to Tautomerism in Pyrimidine Systems

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents and, most notably, the nucleobases uracil, thymine, and cytosine.[1][2] The ability of substituted pyrimidines to exist in different tautomeric forms is a critical determinant of their function.[3] This phenomenon, known as prototropic tautomerism, involves the migration of a proton, typically between a heteroatom and a carbon atom, accompanied by a shift in double bonds.

For pyrimidin-4-one systems, the most relevant equilibrium is the lactam-lactim (or keto-enol) tautomerism. The lactam form, characterized by a carbonyl group (C=O), is an amide, while the lactim form, containing a hydroxyl group (O-H), is an aromatic enol. Understanding which form predominates in a given environment is not merely an academic exercise; it directly impacts hydrogen bonding patterns, molecular shape, and electronic distribution, all of which are crucial for molecular recognition and biological activity.

The Central Scientific Question

The core of our investigation is the equilibrium between 5-phenylpyrimidin-4-ol and 5-phenylpyrimidin-4(3H)-one. The introduction of a phenyl group at the C5 position adds steric and electronic complexity, making the determination of the favored tautomer a non-trivial pursuit. This guide will systematically address how to determine the predominant tautomeric form in both the solid state and in solution.

ComputationalWorkflow start Define Tautomer Structures (Keto and Enol) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) freq_calc->energy_calc gas_phase Gas Phase Relative Energy (ΔE_gas) energy_calc->gas_phase solvation Apply Solvation Model (PCM) (e.g., in DMSO, H2O) energy_calc->solvation conclusion Predict Predominant Tautomer (Compare with Experiment) gas_phase->conclusion solv_energy Solvated Relative Energy (ΔG_solv) solvation->solv_energy solv_energy->conclusion

Sources

thermodynamic stability of 5-phenyl-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Phenyl-4-Hydroxypyrimidine

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly influencing shelf-life, bioavailability, and patient safety. 5-Phenyl-4-hydroxypyrimidine, a scaffold of significant interest in medicinal chemistry, presents a compelling case study in stability assessment due to its structural features, particularly its potential for tautomerism. This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the thermodynamic stability of this molecule. We will explore the critical interplay between tautomeric forms, detail rigorous experimental protocols using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and outline computational methods for predicting relative stabilities. The causality behind experimental choices is explained, ensuring a deep, field-proven understanding of the methodologies.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer drugs to antivirals.[1] Its derivatives are known to exhibit a wide range of biological activities, including the inhibition of key enzymes like aurora kinases.[2] The introduction of a phenyl group at the C5 position and a hydroxyl group at the C4 position creates 5-phenyl-4-hydroxypyrimidine, a molecule with potential for diverse pharmacological applications. However, its therapeutic promise can only be realized if its physical and chemical stability is well-understood and controlled.

Thermodynamic stability dictates a compound's tendency to exist in its lowest energy state, resisting degradation or conversion into less desirable forms under various conditions. For a molecule like 5-phenyl-4-hydroxypyrimidine, this is complicated by the existence of tautomers, which are constitutional isomers that readily interconvert.[3] Understanding the thermodynamic landscape of these tautomers is paramount for predicting the compound's behavior during manufacturing, formulation, and long-term storage.[4][5]

The Critical Role of Tautomerism in Stability

4-hydroxypyrimidine derivatives can exist in an equilibrium between at least two tautomeric forms: the enol form (4-hydroxypyrimidine) and the keto form (4(3H)-pyrimidinone or 4(1H)-pyrimidinone).[3][6][7] This phenomenon, known as keto-enol tautomerism, is fundamental to the molecule's stability, solubility, and receptor-binding capabilities.

The equilibrium between these forms is influenced by several factors:

  • Solvent Polarity: Polar solvents can stabilize one tautomer over another through hydrogen bonding and dipole-dipole interactions.[6]

  • Substituents: The electron-donating or -withdrawing nature of substituents on the pyrimidine ring can alter the electron density and favor a specific tautomeric form.

  • Temperature: Changes in temperature can shift the equilibrium, impacting which tautomer is predominant.

For 5-phenyl-4-hydroxypyrimidine, the two primary tautomers are the hydroxy (enol) form and the oxo (keto) form. Theoretical studies on the parent 4-hydroxypyrimidine suggest that while the hydroxy form may be present in the gas phase, the equilibrium strongly shifts toward the more stable oxo form in polar solvents.[8]

Caption: Tautomeric equilibrium of 5-phenyl-4-hydroxypyrimidine.

Determining the dominant tautomer under physiological conditions is crucial, as it represents the thermodynamically most stable form and the likely species that interacts with biological targets.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability requires a multi-faceted experimental approach. Here, we detail the core techniques of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Overall Experimental Workflow

The logical flow for assessing a new chemical entity like 5-phenyl-4-hydroxypyrimidine involves synthesis, purification, and subsequent characterization of its thermal properties. This workflow ensures that the material being tested is of high purity and that the data generated is reliable.

Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Thermodynamic Analysis cluster_Interpretation Data Interpretation & Application A Synthesis of 5-Phenyl-4-hydroxypyrimidine B Purification (e.g., Crystallization, Chromatography) A->B C Purity & Identity Confirmation (NMR, LC-MS) B->C D Differential Scanning Calorimetry (DSC) C->D E Thermogravimetric Analysis (TGA) C->E F Computational Modeling C->F G Determine Melting Point, Enthalpy of Fusion, Decomposition Temp. D->G E->G H Assess Polymorphism & Tautomer Stability F->H G->H I Inform Formulation & Shelf-Life Studies H->I

Caption: Workflow for Thermodynamic Stability Assessment.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] It provides critical information on melting point, enthalpy of fusion, glass transitions, and polymorphism.[10][11]

Causality Behind the Protocol: The goal is to heat the sample at a controlled rate to observe thermal events. A nitrogen purge creates an inert atmosphere, preventing oxidative degradation. The heating rate of 10 °C/min is a standard in the pharmaceutical industry, offering a good balance between event resolution and analysis time.[12]

Step-by-Step DSC Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 5-phenyl-4-hydroxypyrimidine into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure a closed system, which is crucial for preventing mass loss before a thermal event like boiling or sublimation.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge at 50 mL/min.

  • Data Analysis: Analyze the resulting thermogram to determine:

    • Onset Temperature and Peak Maximum: The sharp endothermic peak corresponds to melting. The peak maximum is often reported as the melting point (Tm).

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which relates to the energy required to break the crystal lattice.[4]

    • Polymorphic Transitions: Any exothermic or other endothermic events prior to melting may indicate a transition from a metastable to a more stable polymorph.[11]

Data Presentation:

ParameterDescriptionTypical Value (Hypothetical)
Melting Onset (Tonset) Temperature at which melting begins.210.5 °C
Melting Peak (Tm) Temperature of maximum heat absorption during melting.215.2 °C
Enthalpy of Fusion (ΔHfus) Energy required for melting. A higher value suggests a more stable crystal lattice.95.8 J/g
Decomposition Onset of an exothermic or complex endothermic event after melting.> 250 °C
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13][14] It is essential for determining thermal stability and the temperature at which decomposition begins.[15]

Causality Behind the Protocol: By heating the sample, we can observe mass loss due to processes like dehydration, desolvation, or chemical decomposition.[13] This directly informs the upper-temperature limit for the compound's stability.

Step-by-Step TGA Protocol:

  • Instrument Calibration: Calibrate the TGA balance using standard weights and the temperature using appropriate magnetic standards.

  • Sample Preparation: Place 5-10 mg of 5-phenyl-4-hydroxypyrimidine into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The TGA curve plots mass percentage versus temperature.

    • Initial Mass Loss: Any mass loss at temperatures below 120 °C typically corresponds to the loss of residual solvent or adsorbed water.[15]

    • Decomposition Onset (Td): The temperature at which significant, rapid mass loss begins, indicating the start of thermal decomposition.

Data Presentation:

ParameterDescriptionTypical Value (Hypothetical)
Initial Mass Loss (<120 °C) Indicates presence of volatiles (water, solvent).0.5%
Decomposition Onset (Td) Temperature at which decomposition begins. Defines the upper limit of thermal stability.255 °C
Residue at 600 °C Mass remaining after decomposition.< 1%

Computational Chemistry for Tautomer Stability Prediction

While experimental methods measure the bulk properties of a material, computational chemistry provides invaluable insight into the intrinsic stability of individual molecules.[16] Quantum chemical calculations can predict the relative energies of different tautomers, allowing us to estimate their equilibrium populations.[17][18]

Causality Behind the Methodology: Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for molecules of this size. The B3LYP functional and a sufficiently large basis set (e.g., 6-311+G(d,p)) are standard for such calculations.[19] A solvent model like the Polarizable Continuum Model (PCM) is crucial to simulate the effects of a solvent (like water), which can dramatically influence tautomer stability.[20]

Computational Workflow:

  • Structure Generation: Build the 3D structures of the 4-hydroxy and 4-oxo tautomers of 5-phenyl-4-hydroxypyrimidine.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer to find its lowest energy conformation. This is done both in the gas phase and using a solvent model (e.g., PCM for water).

  • Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).[19]

  • Energy Comparison: Compare the calculated Gibbs free energies (ΔG) of the tautomers. The tautomer with the lower ΔG is thermodynamically more stable.

Data Presentation:

TautomerRelative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol)Relative Gibbs Free Energy (ΔG) in Water (PCM) (kcal/mol)Predicted Population in Water at 298 K
4-Hydroxy (Enol) 0.00 (Reference)+3.5~0.1%
4-Oxo (Keto) -1.200.00 (Reference)>99.9%

Note: These are representative values based on known trends for 4-hydroxypyrimidines.[8]

Potential Degradation Pathways

Beyond thermal decomposition, the pyrimidine ring can be susceptible to chemical and enzymatic degradation. The catabolism of pyrimidines in biological systems often involves reduction of the C5-C6 double bond, followed by hydrolytic ring opening between N3 and C4.[21][22] While 5-phenyl-4-hydroxypyrimidine is not a natural nucleobase, understanding these pathways can help predict potential metabolites and degradants in vivo or during formulation with aqueous excipients. The ultimate degradation products are often simple, water-soluble molecules like beta-alanine, CO₂, and ammonia.[23][24]

Implications for Drug Development

A thorough understanding of the is not an academic exercise; it has profound practical consequences:

  • Formulation Development: Knowledge of the melting point and decomposition temperature guides manufacturing processes like milling and drying.[15] Identifying the most stable tautomer and polymorph is critical for ensuring consistent solubility and bioavailability.[9]

  • Shelf-Life Prediction: Thermal stability data is used in accelerated stability studies to predict the long-term shelf-life of the drug product.[13]

  • Regulatory Compliance: Regulatory agencies require comprehensive data on the physical and chemical stability of any API. The methods described herein provide the necessary characterization data for regulatory submissions.[10]

Conclusion

The is a complex interplay of its solid-state properties and the inherent stability of its tautomeric forms. A rigorous investigation, combining experimental techniques like DSC and TGA with predictive computational modeling, is essential for any drug development program involving this scaffold. This integrated approach provides the necessary data to mitigate risks, optimize formulation, and ensure the delivery of a safe and efficacious therapeutic agent. By understanding the "why" behind these analytical techniques, researchers can confidently characterize and develop promising molecules into viable drug candidates.

References

  • Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis)
  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
  • ResearchGate. (n.d.).
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
  • ResearchGate. (n.d.). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy.
  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • ResearchGate. (n.d.). Differential scanning calorimetry: A practical tool for elucidating stability of liquid biopharmaceuticals.
  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals.
  • Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A.
  • eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES.
  • Creative Proteomics. (2024).
  • Gora, R. W., et al. (2012). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers.
  • ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.
  • Wikipedia. (n.d.). Pyrimidine metabolism.
  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • Yen, T-C., et al. (2022).
  • Yen, T-C., et al. (2022).
  • Farag, S., & Eltayeb, N. (2015). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. International Journal of Pharmaceutical and Clinical Research.
  • Open Access Journals. (2024).
  • Leszczynski, J. (1992). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry.
  • CD Formulation. (n.d.). Thermogravimetric Analysis (TGA)
  • Zborowski, K., et al. (2021). Quantum-Chemical Search for Keto Tautomers of Azulenols in Vacuo and Aqueous Solution. Molecules.
  • ResearchGate. (2021). (PDF)
  • World Scientific. (n.d.). Quantum chemical prediction of structure and stability of the benzodihydropyrimidine tautomers.
  • ChemicalBook. (n.d.). Tautomerism characteristics of 4-pyrimidone.
  • Webster, G., & Donnelly, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • Bebbington, D., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals.

Sources

biological activity overview of 5-phenylpyrimidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity of 5-phenylpyrimidin-4-ol derivatives.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

The 5-phenylpyrimidin-4-ol scaffold (often existing in equilibrium with its tautomer, 5-phenylpyrimidin-4(3H)-one ) represents a privileged structure in medicinal chemistry. Its utility stems from its ability to mimic purine bases and its capacity for bidentate chelation of metal ions in metalloenzyme active sites.

This guide analyzes the biological profile of this core, focusing on three primary therapeutic axes:

  • HIF Prolyl Hydroxylase (HIF-PH) Inhibition: Modulation of erythropoiesis via iron chelation.

  • Kinase Inhibition: ATP-competitive inhibition targeting the hydrophobic pocket II (gatekeeper region).

  • Antimicrobial & Antifungal Activity: Disruption of nucleotide biosynthesis and cell wall integrity.

Chemical Basis: Tautomerism & Structural Properties

Before evaluating biological activity, it is critical to understand the structural dynamics of the core. The 5-phenylpyrimidin-4-ol moiety exists in a tautomeric equilibrium between the enol (hydroxy) and keto (oxo) forms.

  • Predominant Form: In solution and solid state, the 4(3H)-one (keto) tautomer is generally favored due to the stability of the amide-like resonance.

  • Biological Implication: The keto form provides a hydrogen bond donor (N3-H) and acceptor (C4=O), while the enol form is often the species invoked in metal chelation models (deprotonated enolate).

DOT Diagram: Tautomeric Equilibrium

Tautomerism cluster_enol Enol Form (4-ol) cluster_keto Keto Form (4-one) Enol 5-phenylpyrimidin-4-ol (Aromatic, Metal Chelator) Keto 5-phenylpyrimidin-4(3H)-one (Dominant Tautomer) Enol->Keto  Tautomerization  

Caption: Equilibrium between the hydroxy (enol) and oxo (keto) forms. The keto form typically predominates in physiological solution.

Therapeutic Area I: HIF Prolyl Hydroxylase (HIF-PH) Inhibition

The most high-value application of 5-aryl-4-hydroxypyrimidines is in the treatment of renal anemia . These compounds function as inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylases (PHDs).[1][2]

Mechanism of Action

PHDs are iron(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenases. Under normoxia, they hydroxylate HIF-α, marking it for proteasomal degradation.[1]

  • Inhibition Logic: 5-phenylpyrimidin-4-ol derivatives mimic 2-oxoglutarate. The N3 nitrogen and the O4 oxygen (or enolate) form a bidentate chelate with the active site Fe(II) , displacing the co-substrate and blocking enzymatic activity.

  • Result: Stabilization of HIF-α

    
     Dimerization with HIF-β 
    
    
    
    Transcription of Erythropoietin (EPO).
Structure-Activity Relationship (SAR)
Structural FeatureModification Effect
5-Phenyl Ring Crucial for occupying the hydrophobic pocket of the PHD enzyme. Substituents (e.g., 4-chloro, 3-fluoro) can enhance potency by displacing water molecules.
C2 Position Tolerance for substitution. Introduction of amino or alkyl groups here can tune solubility and oral bioavailability without disrupting iron chelation.
N1 Substitution Generally detrimental to activity if bulky, as it may clash with the active site residues.
DOT Diagram: HIF-PH Inhibition Mechanism

HIF_Mechanism Fe Active Site Fe(II) HIF HIF-α Protein Fe->HIF  Prevents Hydroxylation   Inhibitor 5-Phenylpyrimidin-4-ol (Inhibitor) Inhibitor->Fe  Bidentate Chelation   Degradation Proteasomal Degradation HIF->Degradation  Normoxia (Blocked)   EPO EPO Gene Transcription (Erythropoiesis) HIF->EPO  Stabilization & Translocation  

Caption: Mechanism of HIF-PH inhibition.[1][3][4] The inhibitor chelates active site Iron, preventing HIF degradation and triggering EPO synthesis.

Therapeutic Area II: Kinase Inhibition

The 5-phenylpyrimidin-4-ol core is a scaffold for Type I and Type II kinase inhibitors. The 5-phenyl group is strategically positioned to interact with the gatekeeper residue or the hydrophobic back-pocket of the ATP binding site.

Target Specificity
  • p38 MAP Kinase:

    • The 5-phenyl group mimics the hydrophobic interactions of the classic pyridinyl-imidazole inhibitors (e.g., SB203580).

    • Derivatives often require a substituent at C2 (e.g., amino/anilino) to form the "hinge binder" hydrogen bonds.

  • Cyclin-Dependent Kinases (e.g., CDK9):

    • 5-substituted pyrimidines have been identified as potent CDK9 inhibitors.[5] The 5-phenyl ring provides selectivity by interacting with the flexible G-loop.

  • Mnk2 (MAPK-interacting kinase 2):

    • Derivatives such as 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one have shown nanomolar potency against Mnk2, a target for cancer therapy (eIF4E phosphorylation).

Quantitative Data: Representative Potency

Note: Values are generalized from high-potency derivatives in this class.

Target KinaseCompound ClassIC50 (Approx)Biological Outcome
CDK9 5-phenyl-2-anilinopyrimidine7 - 50 nMApoptosis in CLL cells
Mnk2 5-phenylpyrimidin-4-one deriv.< 100 nMReduction of Mcl-1 levels
p38 MAPK 5-aryl-4-pyrimidinone50 - 200 nMAnti-inflammatory cytokine reduction

Experimental Protocols

Protocol A: General Synthesis of 5-Phenylpyrimidin-4-ol

A robust, self-validating synthesis workflow utilizing the Suzuki-Miyaura coupling.

  • Starting Material: 4-hydroxypyrimidine (pyrimidin-4(3H)-one).

  • Bromination:

    • Reagent: Bromine (

      
      ) in acetic acid.
      
    • Condition: Stir at room temperature for 4 hours.

    • Validation: Monitor by TLC (shift in

      
      ) or LCMS (M+H: 97 
      
      
      
      175/177).
    • Product: 5-bromo-4-hydroxypyrimidine.

  • Suzuki Coupling:

    • Reagents: Phenylboronic acid (1.2 eq),

      
       (5 mol%), 
      
      
      
      (2M aq).
    • Solvent: DME/Water or Dioxane/Water (degassed).

    • Condition: Reflux (

      
      C) for 12-16 hours under 
      
      
      
      .
    • Validation: Disappearance of bromide peak in LCMS.

  • Purification:

    • Acidify to pH 5 to precipitate the product (keto form).

    • Recrystallize from Ethanol/Water.

Protocol B: In Vitro HIF-PH Enzyme Assay

To verify biological activity as a HIF stabilizer.

  • Reagents: Recombinant PHD2 enzyme, HIF-1α peptide fragment (biotinylated), 2-oxoglutarate, Ascorbate,

    
    .
    
  • Reaction:

    • Incubate test compound (0.1 nM - 10

      
      M) with PHD2 and Iron in buffer (Tris-HCl, pH 7.5).
      
    • Add HIF peptide and 2-OG to initiate reaction.

    • Time: 30 minutes at

      
      C.
      
  • Detection:

    • Use a TR-FRET assay (Time-Resolved Fluorescence Resonance Energy Transfer).

    • Add Europium-labeled anti-hydroxyproline antibody and APC-labeled Streptavidin.

    • Readout: Decrease in FRET signal indicates inhibition (less hydroxylation).

DOT Diagram: Assay Workflow

Assay_Workflow Step1 Step 1: Incubation (Enzyme + Inhibitor + Fe2+) Step2 Step 2: Activation (Add HIF Peptide + 2-OG) Step1->Step2 Step3 Step 3: Detection (TR-FRET Reagents) Step2->Step3 Result Data Analysis (IC50 Calculation) Step3->Result

Caption: Step-by-step workflow for the TR-FRET based HIF-PH inhibition assay.

References

  • BenchChem. Enhancing the Biological Activity of 5-Phenylpyrimidine-4,6-diol and its Derivatives.6[5][7][8][9][10][11][12][13][14][15]

  • Diab, S. et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation.[14] ChemMedChem.[16] 14[11][12][13]

  • Shao, H. et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.[5] Journal of Medicinal Chemistry. 5[5][8][12][13][17]

  • Gupta, N. et al. (2021). Hypoxia-inducible factor prolyl hydroxylase inhibitors: A potential new treatment for anemia of chronic kidney disease.[3][18] J Am Soc Nephrol. 18[5][12][13][17]

  • EvitaChem. HIF Phd Inhibitor 4 (EVT-2708884) Product Information.2[13][15][17]

Sources

literature review of 5-phenylpyrimidin-4-ol as a pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 5-Phenylpyrimidin-4-ol Pharmacophore in Drug Discovery

Abstract

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1] When substituted with a phenyl group at the 5-position and featuring a hydroxyl group at the 4-position, the resulting 5-phenylpyrimidin-4-ol core emerges as a privileged pharmacophore. This guide provides an in-depth exploration of this specific scaffold, elucidating its chemical synthesis, diverse biological activities, and the critical structure-activity relationships (SAR) that govern its function. We will delve into its prominent role as a hinge-binding motif in protein kinase inhibition and present detailed experimental protocols for its synthesis and biological evaluation, offering a comprehensive resource for researchers in drug development.

The 5-Phenylpyrimidin-4-ol Core: A Versatile Pharmacophoric Scaffold

A pharmacophore is defined as the essential three-dimensional arrangement of structural features that a molecule must possess to exert a specific biological effect.[2] The 5-phenylpyrimidin-4-ol structure embodies a potent pharmacophore due to a unique combination of features:

  • The Pyrimidin-4-ol Ring: This core structure is a bioisostere of purines and other key biological heterocycles.[1] The nitrogen atoms at positions 1 and 3 can act as both hydrogen bond donors and acceptors, while the carbonyl group at C4 is a strong hydrogen bond acceptor. This arrangement is ideal for anchoring the molecule within the active sites of enzymes, particularly the hinge region of protein kinases.[3]

  • The C5-Phenyl Group: The phenyl ring at the 5-position provides a crucial scaffold for introducing further substitutions. This group often occupies a hydrophobic pocket within the target protein, and its orientation and substitution pattern can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties.[4]

  • Tautomerism: The "4-ol" designation exists in tautomeric equilibrium with its 4-one form (pyrimidin-4(3H)-one). This property can influence its hydrogen bonding patterns and interactions with biological targets. For the purpose of this guide, we will refer to it as 5-phenylpyrimidin-4-ol, acknowledging this equilibrium.

This combination of a rigid, hydrogen-bonding core and a tunable hydrophobic element makes the 5-phenylpyrimidin-4-ol scaffold a cornerstone for designing targeted inhibitors.

Synthetic Strategies and Methodologies

The construction of the pyrimidine core is a well-established process in organic chemistry. A common and effective method for synthesizing the parent scaffold, such as the closely related 5-Phenylpyrimidine-4,6-diol, is through a condensation reaction.[4]

Experimental Protocol: Synthesis of 5-Phenylpyrimidine-4,6-diol

This protocol provides a generalized procedure based on established methods for synthesizing similar pyrimidine derivatives.[4]

Materials:

  • Phenylmalonamide

  • Ethyl formate

  • Sodium ethoxide

  • Absolute ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Standard reflux and filtration apparatus

  • Thin Layer Chromatography (TLC) plates

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (2.2 equivalents) in absolute ethanol.

  • Addition of Reagents: To this solution, add phenylmalonamide (1 equivalent) followed by ethyl formate (1.2 equivalents).

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction's progress periodically using TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Acidification: Carefully acidify the mixture with concentrated HCl to a pH of approximately 5-6. This will cause the product to precipitate out of the solution.

  • Filtration and Washing: Collect the resulting precipitate by vacuum filtration. Wash the solid sequentially with cold ethanol and then with diethyl ether to remove unreacted starting materials and byproducts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 5-Phenylpyrimidine-4,6-diol.[4]

This foundational synthesis can be adapted to generate a library of derivatives by using substituted phenylmalonamides or by performing subsequent reactions on the pyrimidine core to introduce functional groups at the C2 and C6 positions.

G cluster_synthesis Synthesis Workflow A 1. Dissolve NaOEt in Ethanol B 2. Add Phenylmalonamide & Ethyl Formate A->B C 3. Reflux for 6-8h (Monitor by TLC) B->C D 4. Cool to RT & Acidify with HCl C->D E 5. Filter Precipitate D->E F 6. Wash with Cold Ethanol & Ether E->F G 7. Recrystallize F->G H Pure 5-Phenylpyrimidine -4,6-diol G->H

Caption: Generalized workflow for the synthesis of the core scaffold.

Diverse Biological Activities and Therapeutic Targets

The 5-phenylpyrimidin-4-ol pharmacophore and its analogs have demonstrated significant activity against a wide range of biological targets, primarily enzymes involved in cell signaling and proliferation.

Protein Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[4] The pyrimidine scaffold is a well-known "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket.[3] Derivatives of the 5-phenylpyrimidine scaffold have been identified as potent inhibitors of numerous kinases.

  • MAPK-interacting Kinases (Mnks): Derivatives such as 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one have been discovered as potent Mnk2 inhibitors, which can reduce the expression of anti-apoptotic proteins and promote apoptosis in leukemia cells.[5]

  • Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines are potent inhibitors of Aurora A and B kinases, leading to mitotic failure and cell death in cancer cells.[6] The compound CYC116, which features this core, has entered phase I clinical trials.[6]

  • Cyclin-Dependent Kinases (CDKs): The 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine scaffold has yielded highly potent and selective inhibitors of CDK9.[7]

  • Polo-like Kinase 4 (PLK4): Utilizing a scaffold hopping strategy, novel PLK4 inhibitors with an aminopyrimidine core have been developed, showing excellent antiproliferative activity against breast cancer cells.[8]

  • UNC51-like Kinase 1 (ULK1): 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been identified as novel ULK1 inhibitors that can block autophagy and induce apoptosis in non-small cell lung cancer.[9]

G cluster_cell Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Pathway Downstream Signaling Cascade (e.g., RAS-MAPK) RTK->Pathway Activates Inhibitor 5-Phenylpyrimidine Derivative Inhibitor->RTK Competitively Inhibits ATP ATP ATP->RTK Binds Proliferation Cell Proliferation, Survival Pathway->Proliferation Promotes

Caption: Key Structure-Activity Relationship (SAR) points on the core. (Note: A placeholder image "scaffold.png" representing the 5-phenylpyrimidin-4-ol structure would be used here in a live system.)

Protocol for Biological Evaluation: Cell Proliferation (MTT) Assay

Once novel 5-phenylpyrimidine derivatives are synthesized, their biological effect, such as anticancer activity, must be quantified. The MTT assay is a standard colorimetric method for assessing cell viability. [4] Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • 96-well microplates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM). Add the desired concentrations to the wells. Include a vehicle control (DMSO only) and a positive control if available.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂. [4]4. MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell proliferation by 50%).

G cluster_bioassay MTT Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate 24h A->B C 3. Treat with Test Compounds B->C D 4. Incubate 72h C->D E 5. Add MTT Solution D->E F 6. Incubate 4h E->F G 7. Remove Medium, Add DMSO F->G H 8. Read Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Sources

molecular weight and physicochemical data for CAS 19153-76-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5)

Senior Application Scientist Note: The inquiry specified CAS 19153-76-5. However, extensive database searches yielded no publicly available information for this identifier. Conversely, the chemical name "2-Amino-4-chloro-6-methylpyrimidine" is consistently and authoritatively associated with CAS 5600-21-5 . This guide will therefore focus on the latter, well-documented compound, assuming a typographical error in the initial request.

Compound Identification and Overview

2-Amino-4-chloro-6-methylpyrimidine is a substituted pyrimidine derivative of significant interest in the pharmaceutical and agrochemical sectors.[1] Its trifunctional nature, featuring an amino group, a chloro substituent, and a methyl group on the pyrimidine core, makes it a versatile intermediate for the synthesis of more complex bioactive molecules.[1]

Table 1: Compound Identification

IdentifierValue
CAS Number 5600-21-5[1][2][3]
Molecular Formula C5H6ClN3[1][2]
Molecular Weight 143.57 g/mol [1][2]
IUPAC Name 4-chloro-6-methylpyrimidin-2-amine[3]
Synonyms 2-Pyrimidinamine, 4-chloro-6-methyl-; 4-Chloro-6-methyl-2-pyrimidinamine; AM (nitrification inhibitor)[2][3]
EC Number 227-018-3
Beilstein/REAXYS 114297

Physicochemical Properties

The physicochemical properties of 2-Amino-4-chloro-6-methylpyrimidine are crucial for its handling, reaction optimization, and formulation. It is a stable, solid compound under standard conditions.[1]

Table 2: Physicochemical Data

PropertyValueSource(s)
Appearance White to almost white or light yellow powder/crystalline solid.[1]
Melting Point 183-186 °C (lit.)
Solubility Insoluble in water. Soluble in acetic acid (50 mg/mL).
Stability Stable under recommended storage conditions.
Incompatibilities Strong oxidizing agents.

Synthesis and Purification

The synthesis of 2-Amino-4-chloro-6-methylpyrimidine is a well-established laboratory procedure, typically involving the chlorination of a hydroxy-pyrimidine precursor.

Synthesis Workflow

The following diagram illustrates a common synthetic route from 2-amino-4-hydroxy-6-methylpyrimidine.

G cluster_0 Synthesis of 2-Amino-4-chloro-6-methylpyrimidine A 2-amino-4-hydroxy-6-methylpyrimidine C Reaction Mixture A->C B Phosphorus oxychloride (POCl3) B->C D Reflux C->D Heat E Homogeneous Solution D->E F Vacuum Removal of excess POCl3 E->F G Residue + Ice Water F->G H pH Adjustment to 8 (Ammonia) G->H I Filtration H->I J Crude Product I->J K Recrystallization (50% Ethanol) J->K L Pure 2-Amino-4-chloro-6-methylpyrimidine K->L

Caption: Synthetic workflow for 2-Amino-4-chloro-6-methylpyrimidine.

Experimental Protocol

The following protocol is a representative example of the synthesis:

  • Combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride in a round-bottom flask.

  • Heat the mixture to reflux until the solution becomes homogeneous.

  • After the reaction is complete, remove the excess phosphorus oxychloride under vacuum.

  • Cool the reaction mixture and carefully pour the residue over ice water.

  • Adjust the pH of the resulting suspension to 8 using a 25% ammonia solution.

  • Filter the precipitate and wash it thoroughly with water.

  • Recrystallize the crude product from 50% ethanol to yield the purified 2-Amino-4-chloro-6-methylpyrimidine.

Spectroscopic and Analytical Data

Characterization of 2-Amino-4-chloro-6-methylpyrimidine is typically performed using a suite of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed for the analysis and separation of 2-Amino-4-chloro-6-methylpyrimidine.[3] A reverse-phase HPLC method using an acetonitrile/water/phosphoric acid mobile phase is a common approach. For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid.[3]

Applications in Research and Industry

2-Amino-4-chloro-6-methylpyrimidine serves as a crucial building block in several key areas:

  • Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.[1] Its structure allows for modifications that can lead to compounds with enhanced biological activity.[1]

  • Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides.[1] It is also known to act as a nitrification inhibitor, which can improve the efficiency of nitrogen-based fertilizers by slowing the conversion of ammonium to nitrate in the soil.

  • Chemical Research: It is used in studies investigating the influence of substituent effects on the properties of the pyrimidine ring, such as the proton-donating ability of the amino group.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-4-chloro-6-methylpyrimidine.

  • Hazards: It is known to cause serious eye irritation and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

  • Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

References

  • Alzchem Group. 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]

  • SIELC Technologies. 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 4-Pyrimidinol, 5-phenyl- as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors that target the ATP-binding site of these enzymes has revolutionized modern medicine. Within the vast landscape of medicinal chemistry, the pyrimidine nucleus stands out as a "privileged scaffold". Its unique arrangement of nitrogen atoms allows it to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the adenine core of ATP itself. This makes pyrimidine derivatives a highly successful class of kinase inhibitors, with examples including the FDA-approved drugs Imatinib and Gefitinib.[1][2]

This guide focuses on a specific and highly versatile precursor: 4-Pyrimidinol, 5-phenyl- (which exists in tautomeric equilibrium with 5-phenyl-4(3H)-pyrimidinone ). The strategic placement of the 5-phenyl group offers a vector for exploring hydrophobic regions of the kinase active site, providing a powerful handle for modulating inhibitor potency and selectivity.[1] We will provide a comprehensive overview of the synthetic logic, detailed experimental protocols, and biological evaluation strategies for developing novel kinase inhibitors from this key starting material.

Section 1: The 4-Pyrimidinol, 5-phenyl- Scaffold: A Privileged Precursor

The utility of the 5-phenyl-4-pyrimidinol scaffold lies in its inherent structural features, which are primed for interaction with a kinase active site, and its synthetic accessibility to a crucial, reactive intermediate.

  • Hydrogen Bonding Capability: The pyrimidine core, specifically the N1 and N3 atoms, can act as hydrogen bond acceptors, while the exocyclic amine, which is added later in the synthesis, serves as a crucial hydrogen bond donor. This pattern effectively mimics the interactions of adenine with the kinase hinge region.

  • The 5-Phenyl Group: This bulky, hydrophobic moiety is positioned to interact with the hydrophobic region II of the ATP pocket, an area often exploited to achieve inhibitor selectivity.[1][3] While a 5-phenyl group can be detrimental for targeting certain kinases like wild-type EGFR, it can be advantageous for others, such as members of the Class III Receptor Tyrosine Kinase (RTK) family, or can be used to fine-tune selectivity profiles.[1]

  • Synthetic Versatility: The pyrimidinol functional group is readily converted into a 4-chloro leaving group. This "activation" of the scaffold is the gateway to derivatization, enabling the introduction of various aniline moieties via nucleophilic aromatic substitution (SNAr) to generate a library of potential inhibitors.

Caption: Key structural features of the 5-phenyl-4-pyrimidinol scaffold.

Section 2: Synthetic Strategies and Protocols

The conversion of the 5-phenyl-4-pyrimidinol precursor into a diverse library of kinase inhibitors follows a logical and robust three-step synthetic sequence. This workflow is designed for maximum efficiency and modularity, allowing researchers to rapidly generate and test new chemical entities.

G start Precursors (e.g., Phenylmalondialdehyde, Formamide) precursor Protocol 2.1: Synthesis of 5-Phenyl-4(3H)-pyrimidinone start->precursor Cyclocondensation intermediate Protocol 2.2: Chlorination to 4-Chloro-5-phenylpyrimidine precursor->intermediate POCl₃ or SOCl₂ final_product Protocol 2.3: Sfinal_productAr with Anilines to N-Aryl-5-phenylpyrimidin-4-amines intermediate->final_product R-Aniline-NH₂, Base, Solvent library Diverse Kinase Inhibitor Library final_product->library

Caption: General synthetic workflow for kinase inhibitor library generation.

Protocol 2.1: Synthesis of the Core Precursor: 5-Phenyl-4(3H)-pyrimidinone

This protocol describes a classical cyclocondensation reaction to form the pyrimidine ring system. The reaction joins a 1,3-dicarbonyl equivalent with a source of nitrogen and the remaining ring carbons.

  • Rationale: The use of formamide serves as both the nitrogen source and the C2 carbon source for the pyrimidine ring. Phenylmalondialdehyde provides the C4, C5, and C6 carbons, with the phenyl group pre-installed at the desired position.

  • Materials:

    • Phenylmalondialdehyde (1.0 eq)

    • Formamide (excess, ~20 eq, serves as reagent and solvent)

    • Round-bottom flask equipped with a reflux condenser

    • Heating mantle and magnetic stirrer

  • Step-by-Step Methodology:

    • Combine phenylmalondialdehyde (1.0 eq) and formamide (~20 eq) in a round-bottom flask.

    • Heat the mixture to 180-190 °C with vigorous stirring under a nitrogen atmosphere.

    • Maintain the temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-water with stirring. A precipitate should form.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

    • Dry the crude product under vacuum. Recrystallization from ethanol or a similar solvent can be performed for further purification if necessary.

Protocol 2.2: Synthesis of the Key Intermediate: 4-Chloro-5-phenylpyrimidine

This crucial step activates the C4 position for nucleophilic substitution. Phosphoryl chloride (POCl₃) is a standard and highly effective reagent for converting pyrimidinones to chloropyrimidines.

  • Rationale: The lone pair of the pyrimidinone oxygen attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of elimination and chloride attack results in the replacement of the C=O group with a C-Cl bond, a much better leaving group. A catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.

  • Materials:

    • 5-Phenyl-4(3H)-pyrimidinone (1.0 eq)

    • Phosphoryl chloride (POCl₃, excess, ~5-10 eq)

    • N,N-Dimethylaniline (catalytic, ~0.1 eq)

    • Round-bottom flask with reflux condenser and gas trap (for HCl fumes)

    • Toluene or other high-boiling inert solvent (optional)

  • Step-by-Step Methodology:

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water. HCl gas is evolved.

    • To a flask containing 5-phenyl-4(3H)-pyrimidinone (1.0 eq), add phosphoryl chloride (5-10 eq). A solvent like toluene can be used if desired.

    • Add a catalytic amount of N,N-dimethylaniline (~0.1 eq).

    • Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice in a large beaker. This is a highly exothermic process.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or other base until the pH is ~7-8.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure 4-chloro-5-phenylpyrimidine.

Protocol 2.3: Synthesis of Target Kinase Inhibitors via SNAr

This is the key diversification step where the desired anilino side chains are installed to create the final inhibitor candidates.

  • Rationale: The electron-withdrawing nitrogen atoms in the pyrimidine ring make the C4 carbon highly electrophilic and susceptible to attack by nucleophiles like the amino group of an aniline. The reaction proceeds via a Meisenheimer complex, followed by the elimination of HCl to afford the final product. A non-nucleophilic base is typically added to scavenge the generated HCl.

  • Materials:

    • 4-Chloro-5-phenylpyrimidine (1.0 eq)

    • Substituted aniline (1.0-1.2 eq)

    • Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) as a base (1.5-2.0 eq)

    • Solvent such as isopropanol, n-butanol, or N,N-dimethylformamide (DMF)

    • Round-bottom flask with reflux condenser

  • Step-by-Step Methodology:

    • To a solution of 4-chloro-5-phenylpyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol), add the desired substituted aniline (1.1 eq) and the base (e.g., DIPEA, 1.5 eq).

    • Heat the reaction mixture to 80-120 °C, depending on the reactivity of the aniline and the solvent used.

    • Stir the reaction for 4-16 hours, monitoring for completion by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer and purify the crude product by silica gel column chromatography or recrystallization to yield the final N-aryl-5-phenylpyrimidin-4-amine.

Section 3: Application in Kinase Inhibition & SAR

The 4-anilinopyrimidine core is a classic ATP-competitive inhibitor scaffold. The pyrimidine N1 forms a hydrogen bond with the backbone NH of a conserved hinge residue, while the exocyclic aniline NH donates a hydrogen bond to the backbone carbonyl of the same residue. The aniline ring itself projects into the hydrophobic pocket I.[1][3]

G General Binding Mode of 4-Anilinopyrimidine Inhibitors cluster_pocket Kinase ATP Binding Pocket cluster_inhibitor hinge Hinge Region (Backbone NH & C=O) hydrophobic_I Hydrophobic Pocket I (Gatekeeper residue) hydrophobic_II Hydrophobic Pocket II (Solvent Front) pyrimidine Pyrimidine Core pyrimidine->hinge H-Bonds aniline Aniline Ring (R' substituents) aniline->hydrophobic_I Hydrophobic Interactions phenyl_5 5-Phenyl Group (R substituents) phenyl_5->hydrophobic_II Hydrophobic Interactions

Caption: Interaction of the inhibitor scaffold with key kinase domains.

Structure-Activity Relationship (SAR) Insights

While the 4-anilinopyrimidine scaffold is broadly effective, the specific substitution pattern is critical for determining potency and selectivity. For the 5-phenyl series, particular attention must be paid to the interplay between this group and the aniline moiety.

  • EGFR Inhibition: For targeting EGFR, a 5-phenyl or 6-phenyl group is often found to be detrimental to activity.[1] This is likely due to steric hindrance in the relatively compact ATP-binding site of EGFR. To achieve EGFR inhibition with this scaffold, the aniline portion would need to be carefully optimized with small, lipophilic meta-substituents (e.g., 3-chloro, 3-ethynyl) to compensate.[4]

  • Class III RTK Inhibition (e.g., KIT, PDGFRβ): In contrast, the 5-phenyl group can be well-tolerated or even beneficial for targeting other kinase families. For selective inhibition of Class III RTK members, a 4-anilino moiety functionalized with a para-substituent capable of hydrogen bonding (e.g., a urea or amide) is often required.[1] The combination of the 5-phenyl group and a para-functionalized aniline can lead to potent and selective inhibitors for this kinase subfamily.[1][2]

Table 1: Representative SAR Data for a Hypothetical Library of N-(Aryl)-5-phenylpyrimidin-4-amines

Compound IDAniline Substituent (R')Target KinaseHypothetical IC₅₀ (nM)Rationale for Activity
INH-01 UnsubstitutedEGFR>10,0005-phenyl group is sterically unfavorable for EGFR.[1]
INH-02 3-chloroEGFR850Small meta-lipophilic group slightly improves binding, but 5-phenyl is still unfavorable.[4]
INH-03 UnsubstitutedPDGFRβ>5,000Lacks the required H-bond donor at the para-position for Class III RTK affinity.[1]
INH-04 4-(phenyl-urea)PDGFRβ75Combination of 5-phenyl for hydrophobic pocket II and para-urea for H-bonding leads to potent inhibition.[1][2]
INH-05 4-(phenyl-urea)EGFR1,500Para-substituent is not optimal for EGFR; 5-phenyl is also detrimental.[3]

Section 4: Biological Evaluation Protocols

Once a library of inhibitors is synthesized, their biological activity must be quantified. This typically involves a two-tiered approach: an initial biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to confirm activity in a more physiologically relevant context.

Protocol 4.1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. It is a robust method for determining the IC₅₀ value of an inhibitor.[5][6]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase (e.g., EGFR).

  • Materials:

    • Recombinant Human EGFR (active kinase domain)

    • Test compounds and control inhibitor (e.g., Erlotinib)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP (at a concentration near the Kₘ for the enzyme)

    • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[6]

    • ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

    • White, opaque 96- or 384-well assay plates

    • Luminometer plate reader

  • Step-by-Step Methodology:

    • Compound Plating: Prepare serial dilutions of test compounds in kinase buffer. Typically, an 11-point, 3-fold dilution series is made starting from 10 µM. Add 1-5 µL of diluted compound to the assay wells. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

    • Kinase Reaction:

      • Prepare a master mix containing the peptide substrate and ATP in kinase buffer.

      • Prepare a solution of the EGFR enzyme in kinase buffer.

      • Add the enzyme solution to the compound-containing wells and incubate for 10-15 minutes at room temperature.

      • Initiate the kinase reaction by adding the ATP/substrate master mix. The final reaction volume is typically 10-25 µL.

      • Incubate the reaction for 60 minutes at room temperature.[6]

    • Signal Detection:

      • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[6]

      • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.[6]

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Subtract the "no enzyme" blank from all readings. Normalize the data to the "no inhibitor" control (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

Protocol 4.2: Cellular EGFR Autophosphorylation Assay (Western Blot)

This assay determines an inhibitor's ability to block ligand-induced EGFR autophosphorylation in a cancer cell line, confirming its activity in a cellular environment.[7]

  • Objective: To assess the inhibition of EGF-stimulated EGFR phosphorylation at a key tyrosine residue (e.g., Y1068) in A431 cells.

  • Materials:

    • A431 human epidermoid carcinoma cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds

    • Human Epidermal Growth Factor (EGF)

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE equipment and reagents

    • PVDF membrane and transfer system

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: Rabbit anti-phospho-EGFR (Y1068), Rabbit anti-total-EGFR

    • Secondary antibody: HRP-conjugated anti-rabbit IgG

    • Enhanced Chemiluminescence (ECL) substrate

  • Step-by-Step Methodology:

    • Cell Culture: Plate A431 cells and grow to 70-80% confluency.

    • Serum Starvation: To reduce basal EGFR activity, replace the growth medium with serum-free medium and incubate for 16-24 hours.[7]

    • Inhibitor Treatment: Pre-treat the starved cells with various concentrations of the test compound (and controls) for 1-2 hours.

    • EGF Stimulation: Stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 5-10 minutes at 37°C.[8] A non-stimulated control should be included.

    • Cell Lysis: Immediately aspirate the medium, wash the cells once with ice-cold PBS, and add ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[7]

    • Protein Quantification: Pellet the cell debris by centrifugation (≥10,000 x g, 10 min, 4°C). Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

    • Western Blot:

      • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

      • Incubate the membrane with the anti-phospho-EGFR primary antibody overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using an ECL substrate and an imaging system.

    • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the anti-total-EGFR antibody.

    • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[7] Calculate the ratio of phospho-EGFR to total-EGFR for each treatment condition to determine the extent of inhibition.

Conclusion

The 4-Pyrimidinol, 5-phenyl- scaffold represents a synthetically tractable and strategically valuable precursor for the development of novel kinase inhibitors. Its straightforward conversion to the highly reactive 4-chloro intermediate allows for the rapid generation of diverse compound libraries through nucleophilic aromatic substitution. While the 5-phenyl group presents specific challenges and opportunities regarding kinase selectivity—potentially disfavoring EGFR while enabling targeting of other families like Class III RTKs—it provides a key handle for medicinal chemists to tune the pharmacological profile of the final compounds. The robust synthetic and biological protocols outlined in this guide provide researchers with a comprehensive framework to explore the full potential of this promising chemical scaffold in the ongoing quest for new targeted therapies.

References

  • Structure activity relationships for 4-anilino compounds. (2015). ResearchGate. Available at: [Link]

  • Methods EGFR Biochemical Assays. The Royal Society of Chemistry. Available at: [Link]

  • Gandin, V., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank, 2022(4), M1469. Available at: [Link]

  • Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2025). ResearchGate. Available at: [Link]

  • Wakeling, A. E., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427. Available at: [Link]

  • Lategahn, J., et al. (2021). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ChemMedChem, 16(14), 2265-2275. Available at: [Link]

Sources

Application Note: Chlorination of 5-Phenylpyrimidin-4-ol using POCl₃

[1]

Abstract & Strategic Context

The conversion of 5-phenylpyrimidin-4-ol (often existing as its tautomer, 5-phenylpyrimidin-4(3H)-one) to 4-chloro-5-phenylpyrimidine is a pivotal transformation in medicinal chemistry. The resulting chloropyrimidine serves as a high-value electrophile for SNAr reactions (e.g., aminations, etherifications) and metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) used in the synthesis of kinase inhibitors and agrochemicals.

This guide moves beyond standard textbook procedures to address the specific challenges of the 5-phenyl substrate: steric hindrance adjacent to the reaction center and increased lipophilicity. We utilize Phosphorus Oxychloride (POCl₃) catalyzed by N,N-Dimethylaniline (DMA) to ensure complete conversion and provide a safety-critical "Reverse Quench" protocol to manage the violent hydrolysis of excess reagent.

Mechanism of Action

Understanding the mechanism is essential for troubleshooting incomplete conversions. The reaction is not a simple substitution but a deoxygenative aromatization .

  • Tautomerization: 5-phenylpyrimidin-4-ol exists in equilibrium with its keto-form. The reaction is initiated at the carbonyl oxygen.

  • Activation: The carbonyl oxygen attacks the electrophilic phosphorus of POCl₃. The base (DMA) acts as an HCl scavenger and facilitates the elimination of chloride, forming a phosphorodichloridate intermediate. This converts the poor leaving group (-OH/C=O) into an excellent leaving group (-OP(O)Cl₂).

  • Nucleophilic Substitution: A chloride ion (generated from POCl₃ or added activators) attacks the C4 position.

  • Aromatization: The departure of the phosphate species restores aromaticity to the pyrimidine ring, providing the thermodynamic driving force for the reaction.

Critical Process Parameter (CPP): The Role of Base

While POCl₃ can react alone, the addition of tertiary amines (DMA or Diethylaniline) accelerates the formation of the iminium-phosphate intermediate (Vilsmeier-Haack type activation), significantly lowering the activation energy required for the attack on the sterically hindered C4 position caused by the adjacent C5-phenyl group.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.Mass/Vol (for 10g Scale)
5-Phenylpyrimidin-4-ol Substrate1.010.0 g (58.1 mmol)
POCl₃ (Phosphorus oxychloride) Reagent & Solvent6.0 - 8.043.0 mL (approx. 460 mmol)
N,N-Dimethylaniline (DMA) Catalyst/Base0.85.9 mL (46.5 mmol)
Acetonitrile (Optional) Co-solventN/AOnly if solubility is critical
Step-by-Step Procedure
Phase A: Reaction Assembly
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a large magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or N₂ line). Note: Moisture exclusion is critical to prevent POCl₃ degradation.

  • Charging: Add 5-phenylpyrimidin-4-ol (10.0 g) to the flask.

  • Reagent Addition: Add POCl₃ (43 mL) carefully. The substrate may not dissolve immediately.[1][2][3][4][5]

  • Catalysis: Add N,N-Dimethylaniline (5.9 mL) dropwise. Observation: Slight exotherm and color change (yellowing) may occur.

Phase B: Thermal Reaction
  • Heating: Heat the mixture to reflux (approx. 105–110 °C) using an oil bath.

  • Monitoring: Reflux for 3–5 hours .

    • IPC (In-Process Control): Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS. The starting material (polar) should disappear, replaced by the less polar chlorinated product.

  • Completion: Once conversion is >98%, cool the reaction mixture to room temperature.

Phase C: Workup (Safety Critical)

Warning: This step poses the highest safety risk. Never add water directly to the reaction flask.

  • Concentration: Remove the bulk of excess POCl₃ via rotary evaporation under reduced pressure (bath temp < 50 °C) into a trap cooled with dry ice/acetone. Note: This reduces the violence of the quench.

  • Reverse Quench Preparation: Prepare a beaker containing 200 g of crushed ice and 200 mL of saturated NaHCO₃ solution . Stir vigorously.

  • Quenching: Slowly pour the concentrated reaction residue (thick oil) into the stirring ice/bicarbonate mixture.

    • Control: Maintain internal temperature < 20 °C. The pH should remain basic (pH 8-9); add solid Na₂CO₃ if necessary.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL).

    • Why DCM? The 5-phenyl group makes the product highly lipophilic; DCM is superior to EtOAc for solubilizing phenyl-substituted heterocycles.

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate in vacuo to yield the crude solid.

Purification[3]
  • Recrystallization: The crude product is often pure enough (>95%). If necessary, recrystallize from Heptane/EtOAc (9:1) .

  • Yield Expectation: 85% – 92% (Off-white to pale yellow solid).

Visualizations

Reaction Mechanism Pathway

This diagram illustrates the activation and substitution pathway, highlighting the intermediate species.

MechanismSubstrate5-Phenylpyrimidin-4-ol(Tautomer Equilibrium)ActivationO-Phosphorylation(Base Catalyzed)Substrate->Activation+ POCl3, + DMAIntermediatePhosphorodichloridateIntermediate(Leaving Group Active)Activation->Intermediate- HClSubstitutionNucleophilic Attack(Cl- from POCl3)Intermediate->SubstitutionRate Limiting StepProduct4-Chloro-5-phenylpyrimidine(Aromatized)Substitution->Product- PO2Cl2(-)

Caption: Mechanistic flow from tautomeric substrate to aromatized chloropyrimidine via phosphate activation.

Process Safety Workflow (The Reverse Quench)

This decision tree guides the researcher through the critical safety steps of the workup.

SafetyWorkflowStartReaction Complete(IPC > 98%)EvapEvaporate Excess POCl3(Vacuum, <50°C)Start->EvapCheckResidue State:Thick Oil/SyrupEvap->CheckQuenchPrepPrepare Quench Bath:Ice + Sat. NaHCO3Check->QuenchPrepActionREVERSE QUENCH:Pour Residue into Ice(Slow Addition)QuenchPrep->ActionCritical Safety StepControlTemp < 20°CpH > 8Action->ControlControl->ActionNo (Add Base/Ice)ExtractExtract with DCM(3x)Control->ExtractYes

Caption: Safety-critical workflow emphasizing the reverse quench technique to prevent thermal runaway.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance from 5-phenyl group.Increase temperature to 115°C; Add 0.5 eq. PCl₅ to the mixture (forms a more reactive cationic species).
Low Yield (Black Tar) Overheating or decomposition during quench.Ensure "Reverse Quench" is slow.[1][4] Do not allow quench temperature to exceed 25°C.
Product in Aqueous Layer Protonation of pyrimidine nitrogen.Ensure aqueous layer pH is adjusted to >8 before extraction.[2] Pyrimidines can form water-soluble salts in acid.
Solubility Issues 5-Phenyl group increases lipophilicity.Use DCM instead of EtOAc for extraction. If recrystallizing, add a small amount of Toluene to the Heptane mix.

References

  • Sun, Z., et al. (2012).[6][7] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 17(4), 4533–4544.[7][8][9] [Link]

    • Context: Establishes the baseline for large-scale pyrimidine chlorin
  • Organic Process Research & Development (OPRD). (2010).[10] "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization... and Safe Quenching." Org.[6][10] Process Res. Dev., 14(4). [Link]

    • Context: The authoritative source for the "Reverse Quench" safety protocol and hydrolysis kinetics.
  • Context: Practical industrial guidelines for handling POCl₃ workups.
  • World Intellectual Property Organization. (2014). "Process for the preparation of Ibrutinib and intermediates thereof." WO2014139972. Context: Demonstrates the chlorination of phenyl-substituted pyrimidine scaffolds in pharmaceutical manufacturing.

preparation of nucleoside analogs using 4-Pyrimidinol 5-phenyl-

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of N1-Nucleoside Analogs using 5-Phenyl-4-pyrimidinol

Executive Summary

This guide details the protocol for synthesizing nucleoside analogs starting from 5-phenyl-4-pyrimidinol (also known as 5-phenyl-4(3H)-pyrimidinone). 5-substituted pyrimidines are critical scaffolds in antiviral and anticancer drug discovery, acting as lipophilic mimics of natural bases (uracil/cytosine) that can enhance polymerase binding affinity or bypass drug resistance mechanisms.

The protocol utilizes the Vorbrüggen glycosylation , the industry-standard method for coupling silylated heterocyclic bases with protected sugar moieties. This guide addresses the specific challenge of regioselectivity (N1 vs. N3) inherent to 4-pyrimidinone derivatives and provides a self-validating workflow to ensure the isolation of the biologically relevant N1-β-nucleoside.

Chemo-Physical Context & Reaction Logic

The Substrate: 5-Phenyl-4-pyrimidinol

Unlike uracil (which has oxo groups at C2 and C4), 5-phenyl-4-pyrimidinol lacks the C2-oxo group. It exists in a tautomeric equilibrium between the enol (4-hydroxypyrimidine) and the keto (4(3H)-pyrimidinone) forms.

  • Significance: The 5-phenyl group adds significant hydrophobicity, potentially increasing cell permeability and altering base-stacking properties in DNA/RNA duplexes.

  • Regioselectivity Challenge: Glycosylation can theoretically occur at N1 or N3. However, for biological mimicry of cytidine/uridine, the N1-isomer is the target. The Vorbrüggen reaction, via the silylated intermediate, thermodynamically favors N1-alkylation, but reaction conditions (solvent, temperature) must be controlled to minimize the kinetic N3-product.

The Mechanism: Silyl-Hilbert-Johnson (Vorbrüggen) Reaction[1]
  • Activation (Silylation): The base is treated with a silylating agent (e.g., BSA or HMDS) to form the O-silyl ether. This aromatizes the ring and increases the nucleophilicity of the nitrogen atoms.

  • Coupling: A Lewis acid (TMSOTf) generates an oxocarbenium ion from the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose).

  • Nucleophilic Attack: The silylated base attacks the sugar cation. The bulky silyl group at C4 directs the incoming sugar to the distal nitrogens.

  • Neighboring Group Participation: The 2-acyl group on the sugar directs the attack from the top face (beta-face), ensuring β-stereoselectivity .

Strategic Workflow Visualization

The following diagram outlines the decision logic and reaction pathway for this synthesis.

Vorbruggen_Workflow cluster_legend Key Parameters Start Starting Material: 5-Phenyl-4-pyrimidinol Silylation Step 1: Silylation (BSA, 80°C, MeCN) Forms O-Silyl Ether Start->Silylation Inert Atmosphere Activation Step 2: Sugar Activation (Sugar + TMSOTf, 0°C) Silylation->Activation Combine Solutions Coupling Step 3: Coupling (DCE or MeCN, RT to 60°C) Activation->Coupling Lewis Acid Catalysis Check In-Process Control (LC-MS) Coupling->Check Check->Coupling Incomplete (Add more TMSOTf/Heat) Workup Step 4: Quench & Workup (NaHCO3 wash) Check->Workup Conversion >95% Deprotection Step 5: Deprotection (NH3/MeOH or NaOMe) Workup->Deprotection Purification Final Purification (Reverse Phase HPLC) Deprotection->Purification p1 Solvent: 1,2-Dichloroethane (DCE) favors Beta-anomer p2 Temp: Higher temp favors thermodynamic N1 product

Caption: Workflow for the Vorbrüggen glycosylation of 5-phenyl-4-pyrimidinol, highlighting critical checkpoints.

Detailed Experimental Protocol

Materials & Reagents
  • Base: 5-Phenyl-4-pyrimidinol (1.0 eq).

  • Sugar: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0–1.1 eq).

  • Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 eq).

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1–1.5 eq).

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN). Note: DCE is preferred for better solubility of the phenyl-substituted base.

Step 1: Silylation (In Situ)
  • Dry the 5-phenyl-4-pyrimidinol over P₂O₅ in a vacuum desiccator overnight.

  • Suspend the base (1.0 mmol) in anhydrous DCE (5 mL) under Argon atmosphere.

  • Add BSA (3.0 mmol) via syringe.

  • Heat the mixture to 60–80°C for 30–60 minutes until a clear, homogeneous solution is obtained. This indicates complete formation of the silylated intermediate (trimethylsilyl ether).

    • Checkpoint: If the solution remains cloudy, add more BSA or check moisture content.

Step 2: Vorbrüggen Coupling
  • Cool the silylated base solution to 0°C .

  • Dissolve the protected sugar (1.0 mmol) in anhydrous DCE (3 mL) and add it to the reaction mixture.

  • Add TMSOTf (1.1 mmol) dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT) . Stir for 2–4 hours.

  • Optimization: If LC-MS shows significant N3-isomer (kinetic product) or unreacted material, heat the reaction to 60°C for 2–12 hours. The thermodynamic drive at higher temperatures favors the N1-isomer.

Step 3: Workup & Isolation
  • Quench the reaction by pouring into an ice-cold saturated NaHCO₃ solution (20 mL). Stir vigorously for 15 minutes to hydrolyze silyl groups.

  • Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude protected nucleoside via silica gel flash chromatography (Gradient: 0–5% MeOH in DCM).

    • Target: The N1-isomer usually elutes after the N3-isomer due to higher polarity, but this varies. Confirm with 2D-NMR (see Section 5).

Step 4: Deprotection
  • Dissolve the protected nucleoside in methanolic ammonia (7 N NH₃ in MeOH).

  • Stir at RT for 12–24 hours (monitored by TLC).

  • Concentrate to dryness.

  • Recrystallize from EtOH/Water or purify via Reverse-Phase HPLC (C18 column, Water/MeCN gradient) to yield the final free nucleoside.

Analytical Validation & Troubleshooting

Distinguishing N1 vs. N3 Isomers (Critical)

The 5-phenyl group makes the base bulky, potentially affecting the standard chemical shifts. Use HMBC (Heteronuclear Multiple Bond Correlation) NMR to validate the connectivity.

FeatureN1-Nucleoside (Target)N3-Nucleoside (Byproduct)
HMBC Correlation Anomeric proton (H1') correlates with C2 and C6 of the base.Anomeric proton (H1') correlates with C2 and C4 (carbonyl carbon).
UV Spectra typically

is similar to parent base (~240-260 nm).
Often shows a bathochromic shift (red shift) compared to N1.
C5-Phenyl Effect NOE (Nuclear Overhauser Effect) may be seen between H1' and Phenyl protons if rotation allows (rare).Stronger steric clash with sugar; often less stable.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagents.Re-dry solvents (molecular sieves 4Å). Ensure BSA quality.
α-Anomer Formation Absence of participating group at C2' of sugar.Ensure use of 2-O-acyl protected sugars (benzoyl/acetyl). Avoid 2-deoxy sugars unless specific conditions are used.
Incomplete Silylation Base insolubility.[1]Use HMDS/Ammonium Sulfate reflux method instead of BSA if base is stubborn.
N3-Isomer Dominance Kinetic control (low temp).Heat the coupling reaction (reflux in DCE) to drive rearrangement to N1.

Pathway Mechanism Diagram

The following diagram illustrates the chemical mechanism, emphasizing the role of the silyl group in directing regioselectivity.

Mechanism Base 5-Phenyl-4-pyrimidinol SilylBase Silylated Intermediate (O-TMS, Aromatic) Base->SilylBase + BSA Complex Sigma Complex SilylBase->Complex + Sugar/TMSOTf Sugar Activated Sugar (Oxocarbenium) Product N1-Nucleoside (Thermodynamic) Complex->Product Major Path (Sterics/Thermo) Byproduct N3-Nucleoside (Kinetic) Complex->Byproduct Minor Path Byproduct->Product Rearrangement (Heat/Lewis Acid)

Caption: Mechanistic pathway showing the silylation activation and the equilibration between kinetic (N3) and thermodynamic (N1) products.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on the silyl-Hilbert-Johnson reaction).
  • Wigler, P. W., & Lozzio, C. B. (1972). Cytotoxic nucleotide analogs as potential anticancer agents.[2] 5-Phenyl-4-pyrimidinol derivatives. Journal of Medicinal Chemistry, 15(10), 1020–1024. Link

  • Liang, C., et al. (2020). Recent Advances in the Chemical Synthesis of Nucleoside Analogues. Molecules, 25(18), 4323. (Review of modern coupling conditions). Link

  • Seela, F., & Peng, X. (2006). Pyrrolo[2,3-d]pyrimidine nucleosides containing 7-alkynyl groups: Synthesis and properties. Journal of Organic Chemistry. (Discusses regioselectivity in deaza/modified bases). Link

Sources

Strategic Regiocontrol: N- vs. O-Alkylation of 5-Phenyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1]

The alkylation of 5-phenyl-4-pyrimidinol (often referred to as 5-phenylpyrimidin-4(3H)-one ) presents a classic challenge in heterocyclic chemistry: controlling regioselectivity between the N3-nitrogen and the exocyclic oxygen .

This substrate is an ambident nucleophile . Its reactivity is governed by the tautomeric equilibrium between the lactam (NH-keto) and lactim (N-hydroxy) forms. While the lactam form is thermodynamically favored in solution, the anion generated upon deprotonation delocalizes charge across the N-C-O triad.

The Mechanistic Bifurcation (HSAB Theory)
  • N-Alkylation (Soft/Thermodynamic): The N3 nitrogen is the softer nucleophilic center. Under conditions that favor dissociated ion pairs (polar aprotic solvents) and soft electrophiles (alkyl halides), N-alkylation predominates.

  • O-Alkylation (Hard/Kinetic): The oxygen atom is the harder nucleophilic center. O-alkylation is favored by:

    • Hard Electrophiles: Such as oxonium salts or the oxyphosphonium intermediates in Mitsunobu reactions.

    • Silver Coordination: Silver cations (

      
      ) coordinate strongly to the softer nitrogen lone pair, effectively "masking" it and forcing the electrophile to attack the oxygen.
      
    • Steric Hindrance: Bulky electrophiles may favor the less sterically hindered oxygen over the ring nitrogen.

Decision Pathways (Visualized)

The following workflow illustrates the critical decision points for selecting the correct protocol based on available reagents and desired isomer.

Alkylation_Pathway Start Starting Material: 5-Phenyl-4-pyrimidinol Goal Desired Isomer? Start->Goal N_Route Protocol A: N-Alkylation (Thermodynamic Control) Goal->N_Route N-Isomer O_Route Protocol B: O-Alkylation (Kinetic/Coordination Control) Goal->O_Route O-Isomer N_Cond Reagents: Cs2CO3 or K2CO3 Solvent: DMF/DMSO Electrophile: Alkyl Halide N_Route->N_Cond N_Prod Product: 3-Alkyl-5-phenylpyrimidin-4(3H)-one N_Cond->N_Prod Sn2 Attack by N O_Cond_1 Method 1: Silver Salt Reagents: Ag2CO3 Solvent: Toluene/Benzene O_Route->O_Cond_1 Direct Alkylation O_Cond_2 Method 2: Mitsunobu Reagents: PPh3, DIAD, R-OH Solvent: THF O_Route->O_Cond_2 Alcohol Substrate O_Prod Product: 4-Alkoxy-5-phenylpyrimidine O_Cond_1->O_Prod Ag-Blocked N O_Cond_2->O_Prod Hard Oxyphosphonium

Caption: Decision tree for selecting N- vs. O-alkylation protocols based on HSAB principles and reagent availability.

Experimental Protocols

Protocol A: N-Selective Alkylation (Standard)

Objective: Synthesis of 3-alkyl-5-phenylpyrimidin-4(3H)-one. Mechanism: Dissociated ion-pair


 substitution. Cesium carbonate is preferred over potassium carbonate for its higher solubility in organic solvents, often leading to cleaner profiles.

Materials:

  • 5-phenyl-4-pyrimidinol (1.0 eq)

  • Alkyl Halide (1.2 eq) (Iodides or Bromides preferred)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-phenyl-4-pyrimidinol (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M concentration).

  • Deprotonation: Add

    
     (2.0 mmol) in one portion. Stir the suspension at room temperature for 30 minutes. Note: The solution may change color (often yellow) indicating anion formation.
    
  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 60–80°C . Monitor by TLC or LC-MS. Reaction times typically range from 2 to 12 hours.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (20 mL).

    • Solid Product: If a precipitate forms, filter and wash with water and hexanes.

    • Liquid/Oil: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine (2x), dry over

      
      , and concentrate.
      
  • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM). N-alkyl isomers are typically more polar than O-alkyl isomers.

Protocol B: O-Selective Alkylation (Silver-Mediated)

Objective: Synthesis of 4-alkoxy-5-phenylpyrimidine. Mechanism: The "Silver Effect."[1]


 coordinates to the pyrimidine nitrogen lone pair and the carbonyl oxygen. This coordination blocks the nitrogen nucleophile and increases the electrophilicity of the alkyl halide, facilitating attack by the oxygen.

Materials:

  • 5-phenyl-4-pyrimidinol (1.0 eq)

  • Alkyl Halide (1.5 eq) (Primary iodides work best)

  • Silver Carbonate (

    
    ) (1.0 – 1.5 eq)
    
  • Anhydrous Toluene or Benzene (Non-polar solvent is critical to promote tight ion pairing and coordination).

Step-by-Step Procedure:

  • Preparation: In a foil-wrapped flask (to protect silver salts from light), suspend 5-phenyl-4-pyrimidinol (1.0 mmol) and

    
     (1.1 mmol) in anhydrous Toluene (10 mL).
    
  • Activation: Stir at room temperature for 30 minutes.

  • Addition: Add the alkyl halide (1.5 mmol).

  • Reaction: Heat to reflux (110°C) for 12–24 hours. Critical: Vigorous stirring is required due to the heterogeneous nature of the reaction.

  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with DCM.

  • Workup: Concentrate the filtrate under reduced pressure.

  • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes). O-alkyl isomers typically elute significantly earlier (less polar) than N-alkyl isomers.

Protocol C: O-Selective Alkylation (Mitsunobu Variation)

Objective: Synthesis of 4-alkoxy-5-phenylpyrimidine using an alcohol instead of a halide. Mechanism: The reaction proceeds via a hard oxyphosphonium intermediate. The pyrimidinone acts as the nucleophile, attacking the alcohol-derived intermediate via its oxygen atom (HSAB matching).

Materials:

  • 5-phenyl-4-pyrimidinol (1.0 eq)

  • Primary Alcohol (R-OH) (1.2 eq)

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Anhydrous THF

Step-by-Step Procedure:

  • Dissolution: Dissolve 5-phenyl-4-pyrimidinol (1.0 mmol), the alcohol (1.2 mmol), and

    
     (1.5 mmol) in anhydrous THF (10 mL) under inert atmosphere (
    
    
    
    ).
  • Cooling: Cool the solution to 0°C.

  • Addition: Add DIAD (1.5 mmol) dropwise over 10 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: Concentrate directly onto silica gel or perform an aqueous workup (EtOAc/Water).

  • Purification: Column chromatography. Note: Removing triphenylphosphine oxide (TPPO) can be difficult; a non-polar solvent system (Hexanes/Et2O) is often required to precipitate TPPO before chromatography.

Analytical Validation (QC & Troubleshooting)

Distinguishing N- vs. O-alkylation is critical. NMR spectroscopy provides the most definitive structural proof.

Data Comparison Table
FeatureN-Alkylated Product (Lactam-like)O-Alkylated Product (Lactim-like)

NMR (

-carbon)
35 – 55 ppm (N-

-R)
60 – 75 ppm (O-

-R)

NMR (

-protons)
Upfield relative to O-isomerDownfield (deshielded by Oxygen)
Ring C4 Carbon ~160-165 ppm (Carbonyl-like)~165-170 ppm (Imidate-like)
IR Spectroscopy Strong C=O stretch (~1660-1690

)
Absent C=O; new C-O-C bands
TLC Polarity More Polar (Lower

)
Less Polar (Higher

)
Self-Validating Checks
  • The "Shift" Test: If you suspect you have the O-isomer, compare the

    
     shift of the alkyl group's attachment point. If it is < 55 ppm, you likely have the N-isomer.
    
  • HMBC Correlation: Run a 2D HMBC experiment.

    • N-Alkyl: The

      
       protons will show a correlation to the C2 and C4 carbons of the pyrimidine ring.
      
    • O-Alkyl: The

      
       protons will show a strong correlation only to the C4 carbon.
      

References

  • Regioselective N-Alkylation (General Pyrimidinones)

    • Title: Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones (Note: Contrasts with 4-pyrimidinones where N is favored without specific substitution).
    • Source: RSC Advances, 2023.
    • URL:[Link]

  • Silver-Mediated O-Alkylation (The "Silver Effect")

    • Title: Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. (Foundational work on Ag vs Alkali salts applicable to pyrimidinones).
    • Source: Journal of the American Chemical Society (via ResearchG
    • URL:[Link]

  • Mitsunobu Reaction for O-Alkylation

    • Title: Mitsunobu reaction - Organic Synthesis (General Protocol for O-alkyl
    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

  • NMR Characterization of N vs O Isomers

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[3][4]

    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
    • URL:[Link]

  • Chemoselective O-Alkylation of Pyrimidinones

    • Title: Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines.[5][6][7]

    • Source: ACS Omega.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-phenylpyrimidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common challenges and optimize reaction yields. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, supported by detailed protocols and scientific explanations.

Introduction: The Chemistry of 5-Phenylpyrimidin-4-ol

5-Phenylpyrimidin-4-ol is a valuable heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis is most commonly achieved through the cyclocondensation of a phenyl-substituted three-carbon component with a source of the N-C-N fragment, typically formamide. While seemingly straightforward, this reaction is often plagued by issues ranging from low yields to difficult purification, necessitating a careful and informed approach to optimization. This guide will walk you through the most common pitfalls and their solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis of 5-phenylpyrimidin-4-ol.

Question 1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?

Answer: Low yields are the most common complaint and can stem from several sources. A systematic approach is crucial for diagnosis.

  • 1. Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the purity of your phenyl-substituted carbonyl compound (e.g., ethyl phenylacetate or similar) and formamide. Impurities can introduce competing side reactions.[1][2] Formamide, in particular, is hygroscopic and can hydrolyze to formic acid and ammonia, which can alter the reaction conditions. Using freshly distilled or high-purity formamide is recommended.

    • Stoichiometry: While a 1:1 molar ratio of the core reactants is theoretically required, formamide is almost always used in large excess as it serves as both a reactant and the solvent.[3][4] A significant excess drives the reaction equilibrium towards the product. A typical ratio would be 1 equivalent of the phenyl-substituted carbonyl to 10-20 equivalents of formamide.

  • 2. Reaction Conditions:

    • Temperature Control: This is arguably the most critical parameter. The optimal temperature for this cyclocondensation is typically in the range of 140-180°C.

      • Too low: The reaction will be sluggish or may not proceed to completion, leaving unreacted starting materials.[1][2]

      • Too high: Formamide can decompose, and undesired side reactions, such as polymerization or charring, can occur, leading to a complex mixture and difficult purification.[3]

    • Reaction Time: These reactions are often slow. Monitoring progress via Thin Layer Chromatography (TLC) is essential to determine the point of maximum product formation before significant decomposition begins.[1][5] Reaction times of 4-24 hours are common.

  • 3. Role of the Base/Catalyst:

    • The reaction is typically base-catalyzed. The choice of base is critical. A strong, non-nucleophilic base is often preferred to promote the initial condensation steps without causing saponification of ester groups if present in the starting material.

    • Commonly used bases include sodium methoxide or sodium ethoxide. The base should be added carefully and portion-wise to the cooled reaction mixture to control the initial exothermic reaction.

Question 2: My reaction mixture turns dark brown or black, and the crude product is difficult to purify. What's happening?

Answer: Dark coloration is a strong indicator of decomposition and polymerization side reactions. This is most often linked to excessive heat.

  • Cause: Overheating the reaction mixture leads to the thermal decomposition of formamide and other organic species present.[3] This can create polymeric byproducts that are often insoluble and tar-like.

  • Solutions:

    • Precise Temperature Control: Use an oil bath with a contact thermometer and a temperature controller to maintain the reaction temperature within a narrow, optimized range (e.g., ± 2°C).

    • Stepwise Heating: Consider a temperature gradient. Start the reaction at a lower temperature (e.g., 120°C) for a few hours to allow the initial condensation to occur gently, then slowly ramp up to the final reaction temperature (e.g., 160°C) to drive the cyclization.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes mitigate oxidative side reactions that contribute to color formation.

Question 3: I am recovering a significant amount of my starting material. How can I drive the reaction to completion?

Answer: Recovering starting material indicates that the reaction conditions are not optimal for full conversion.

  • Potential Causes & Solutions:

    • Insufficient Heating/Time: The reaction may simply need more energy or time. Before making other changes, ensure the reaction has been run at an appropriate temperature for a sufficient duration, as confirmed by TLC monitoring.[2]

    • Inefficient Base/Catalyst: The base may not be active enough or may have been consumed by acidic impurities. Ensure the base is fresh and used in the correct stoichiometric amount (typically 1.0 to 1.5 equivalents).

    • Water Contamination: Water can interfere with the condensation steps.[1] Ensure all glassware is oven-dried and use anhydrous grade formamide if possible.

Data Summary: Optimizing Reaction Conditions

The following table summarizes key parameters and their typical ranges for the synthesis of 5-phenylpyrimidin-4-ol. Use this as a starting point for your optimization experiments.

ParameterRecommended RangeRationale & Key Considerations
Temperature 140 - 180 °CBalance between reaction rate and thermal decomposition. Critical for yield.
Formamide 10 - 20 equivalentsActs as both reactant and solvent; excess drives the reaction forward.
Base 1.0 - 1.5 equivalentsSodium methoxide/ethoxide are common. Must be added cautiously.
Reaction Time 4 - 24 hoursMonitor by TLC to determine the optimal endpoint and avoid byproduct formation.
Atmosphere Air or Inert (N₂)Inert atmosphere can be beneficial in preventing oxidative side reactions.

Experimental Protocols

Protocol 1: Baseline Synthesis of 5-Phenylpyrimidin-4-ol

This protocol provides a standard starting point for the synthesis.

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer, add ethyl phenylacetate (1 eq) and formamide (15 eq).

  • Base Addition: Cool the mixture in an ice bath to 0-5°C. Slowly add sodium methoxide (1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture in an oil bath to 160°C. Maintain this temperature and stir for 8 hours.

  • Monitoring: Periodically take small aliquots from the reaction mixture, dilute with ethyl acetate, and spot on a TLC plate to monitor the consumption of the starting material.

  • Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Precipitation: A solid precipitate should form. Adjust the pH to ~7 using concentrated HCl.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield pure 5-phenylpyrimidin-4-ol.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yield issues in the synthesis.

TroubleshootingWorkflow Start Low Yield (<40%) CheckReagents Step 1: Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Step 2: Analyze Reaction Conditions Start->CheckConditions CheckWorkup Step 3: Review Work-up & Purification Start->CheckWorkup ReagentIssue Issues Found: - Old Formamide? - Incorrect Stoichiometry? CheckReagents->ReagentIssue Analyze ConditionIssue Issues Found: - Temp too low/high? - Time too short? CheckConditions->ConditionIssue Analyze WorkupIssue Issues Found: - Product lost in filtrate? - Incorrect pH? CheckWorkup->WorkupIssue Analyze SolutionReagent Action: - Use fresh/distilled formamide. - Recalculate equivalents. ReagentIssue->SolutionReagent Address SolutionCondition Action: - Calibrate thermometer. - Optimize temp/time via TLC. ConditionIssue->SolutionCondition Address SolutionWorkup Action: - Check filtrate for product. - Optimize precipitation pH. WorkupIssue->SolutionWorkup Address End Yield Improved SolutionReagent->End SolutionCondition->End SolutionWorkup->End

Caption: A step-by-step decision tree for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is formamide used as both a solvent and a reactant? A1: Formamide serves a dual role due to its unique properties. As a reactant, it provides the N-C-N backbone of the pyrimidine ring.[6][7] As a high-boiling point (210°C), polar aprotic solvent, it effectively solubilizes the reactants and allows the reaction to be conducted at the high temperatures necessary for cyclization.[3][4] Its use in large excess also leverages Le Chatelier's principle to drive the reaction towards product formation.

Q2: Can I use a different N-C-N source instead of formamide? A2: While formamide is the most common and direct source for this specific synthesis, other pyrimidine syntheses utilize different N-C-N building blocks like urea, thiourea, or guanidine derivatives in condensation reactions with β-dicarbonyl compounds (a strategy known as the Biginelli or Pinner synthesis).[1][7] However, for the direct synthesis from a phenyl-substituted C-C-C precursor like ethyl phenylacetate, formamide is the most established reagent.

Q3: My product seems to be water-soluble. How can I improve my recovery during work-up? A3: While 5-phenylpyrimidin-4-ol has limited water solubility, its tautomeric form, 5-phenyl-1H-pyrimidin-6-one, can exhibit increased polarity. If you suspect significant loss in the aqueous filtrate, try the following:

  • Salting Out: Saturate the aqueous filtrate with sodium chloride before extraction. This decreases the polarity of the aqueous phase and can help force the organic product out of solution.

  • Back-Extraction: After filtration, extract the aqueous filtrate several times with a more polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.

  • pH Adjustment: Ensure the pH is adjusted to the isoelectric point of the molecule to minimize its solubility. This is typically near neutral (pH 6-7).

References

  • ACS Publications. Radical Pathways for the Prebiotic Formation of Pyrimidine Bases from Formamide | The Journal of Physical Chemistry A. Available from: [Link]

  • PubMed. The role of the formamide/zirconia system in the synthesis of nucleobases and biogenic carboxylic acid derivatives. Available from: [Link]

  • Wikipedia. Pyrimidine. Available from: [Link]

  • PMC. Formamide as the main building block in the origin of nucleic acids. Available from: [Link]

  • ResearchGate. Synthesis of Pyrimidine‐2,4‐diones from formamide. Available from: [Link]

Sources

Technical Support Guide: Purification of 5-Phenyl-4-pyrimidinol (Crude)

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-PUR-PYR05-001 Last Updated: 2025-05-20 Department: Chemical Process R&D Support

Molecule Profile & Solubility Logic

Before attempting purification, it is critical to understand the behavior of 5-phenyl-4-pyrimidinol (also known as 5-phenylpyrimidin-4(3H)-one ). This molecule exhibits keto-enol tautomerism, which dictates its solubility profile and purification strategy.

PropertyDescriptionImplication for Purification
Tautomerism Exists primarily as the 4(3H)-one (keto) form in solid state and neutral solution.High melting point (>200°C) and poor solubility in non-polar solvents (Hexane, Ether).
Acidity/Basicity Amphoteric . The N3 position is basic; the amide/enol proton is acidic (pKa ~9).Soluble in aqueous NaOH (as phenolate) and strong acid (protonated).
Isoelectric Point Precipitates near neutral/slightly acidic pH (pH 5–6).Acid-Base Reprecipitation is the most effective primary purification method.

Primary Purification: Acid-Base Reprecipitation

Best for: Removing inorganic salts, unreacted starting materials (e.g., formamidine salts), and non-acidic organic impurities.

The Mechanism

By exploiting the amphoteric nature of the pyrimidinol core, we can dissolve the product in base (leaving non-acidic impurities behind) and then precipitate it by reaching its isoelectric point (leaving salts and basic impurities in solution).

Protocol A: The "pH Swing" Method

Reagents: 2M NaOH, 2M HCl, Deionized Water.

  • Dissolution: Suspend the crude 5-phenyl-4-pyrimidinol in 2M NaOH (approx. 10 mL per gram of crude). Stir for 15–30 minutes.

    • Checkpoint: The solution should be clear. If solids remain, they are likely non-acidic impurities.

  • Filtration (Clarification): Filter the alkaline solution through a Celite pad or sintered glass funnel to remove insoluble particulates.

  • Precipitation: While stirring the filtrate vigorously, add 2M HCl dropwise.

    • Target: Adjust pH to 5.0 – 6.0 .

    • Observation: A thick white or off-white precipitate will form.

  • Digestion: Allow the slurry to stir for 30 minutes. This "ages" the precipitate, preventing colloidal formation and making filtration easier.

  • Collection: Filter the solid. Wash the cake with cold water (2x) to remove NaCl formed during neutralization.

  • Drying: Dry under vacuum at 60°C. Critical: Water binds strongly to the amide; ensure constant weight is achieved.

AcidBaseWorkflow start Crude Product dissolve Suspend in 2M NaOH (Deprotonation) start->dissolve filter1 Filter Insolubles dissolve->filter1 waste1 Solid Waste (Non-acidic impurities) filter1->waste1 Retentate acidify Add HCl to pH 5-6 (Reprotonation) filter1->acidify Filtrate precipitate Collect Precipitate acidify->precipitate wash Wash with Water (Remove NaCl) precipitate->wash final Pure 5-Phenyl-4-pyrimidinol wash->final

Figure 1: The Acid-Base Reprecipitation workflow for amphoteric pyrimidines.

Secondary Purification: Recrystallization

Best for: Achieving >99% purity (HPLC) and removing colored oligomers or trace isomers.

Solvent Selection Guide
  • Ethanol (95%) or EtOH/Water (80:20): The standard choice. Good recovery, moderate solubility at boil.

  • Acetic Acid (Glacial): For very stubborn, high-melting samples. Excellent solvent power but harder to remove (requires high vacuum drying).

  • DMF/Water: Only for samples insoluble in boiling ethanol.

Protocol B: Ethanol/Water Recrystallization[1]
  • Dissolution: Place the semi-pure solid in a flask. Add 95% Ethanol (approx. 15-20 mL/g).

  • Reflux: Heat to boiling. If the solid does not dissolve completely, slowly add Water dropwise through the condenser until clarity is achieved (do not exceed 20% water volume).

  • Hot Filtration: If black specks (carbonized material) persist, filter the hot solution rapidly through a pre-warmed funnel.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 2 hours).

    • Tip: Rapid cooling traps impurities.

  • Collection: Filter the crystals. Wash with a small amount of cold Ethanol .

Troubleshooting & FAQ

Q1: My product is an oil or a sticky gum. What happened?

Cause: This usually indicates trapped solvent (often DMF or high-boiling esters) or the presence of non-polar impurities preventing crystal lattice formation. Solution:

  • Trituration: Add diethyl ether or hexanes to the gum and scratch the side of the flask with a glass rod. This induces nucleation.

  • Reprecipitation: Return to Protocol A . Oils are often caused by neutral organic impurities that will not dissolve in NaOH.

Q2: The solid has a high ash content or burns with a yellow flame.

Cause: Trapped Sodium Chloride (NaCl) or Sodium Acetate from the neutralization step. Solution:

  • The product was not washed sufficiently with water.

  • Fix: Resuspend the solid in warm water (40°C), stir for 20 minutes, and refilter. Check the filtrate with Silver Nitrate (AgNO3); if it precipitates, chloride is still present.

Q3: The product is colored (Pink/Brown) but purity is good.

Cause: Trace oxidation of the pyrimidine ring or phenol-like oligomers. Solution:

  • Add Activated Carbon (5 wt%) during the hot dissolution step of recrystallization (Protocol B). Stir for 5 minutes at reflux, then filter hot through Celite.

Troubleshooting cluster_0 Observation cluster_1 Remediation problem Problem Detected sticky Sticky/Oily Gum problem->sticky ash High Ash/Salt problem->ash color Colored Solid problem->color triturate Triturate w/ Ether or Hexane sticky->triturate wash Warm Water Slurry (Remove NaCl) ash->wash carbon Recrystallize w/ Activated Carbon color->carbon

Figure 2: Decision tree for common purification issues.

Analytical Validation

Once purified, verify the identity and purity using the following markers:

  • 1H NMR (DMSO-d6):

    • Look for the singlet at C2-H (typically ~8.0–8.5 ppm).

    • Look for the broad singlet of the NH/OH (exchangeable, >11 ppm).

    • Verify the integration of the Phenyl group (5 protons, multiplet ~7.4–7.6 ppm).

  • HPLC (Reverse Phase):

    • Column: C18.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Note: Pyrimidinols are polar; they elute early. Ensure the gradient starts at <5% organic to prevent co-elution with the solvent front.

References

  • Brown, D. J.The Pyrimidines. The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Detailed coverage of hydroxypyrimidine tautomerism and solubility).
  • Sigma-Aldrich. 5-(4-Formylphenyl)pyrimidine Product Data. (Reference for general solubility properties of phenyl-pyrimidines). Link

  • BenchChem. Protocols for the Purification of Substituted Pyrimidine Compounds. (General guide on recrystallization and HPLC of pyrimidines). Link

  • PubChem. 5-Phenyl-4-pyrimidinol Compound Summary. (Structure and property verification). Link

Navigating Cyclization Challenges: A Technical Support Guide for 4-Pyrimidinol, 5-phenyl- Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 4-Pyrimidinol, 5-phenyl-, a key intermediate in various research and development endeavors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common cyclization failures and other challenges encountered during its synthesis. Drawing upon established chemical principles and field-proven insights, this resource aims to be a comprehensive companion in your experimental work.

Troubleshooting Guide: Addressing Cyclization Failures and Low Yields

The synthesis of the pyrimidine core is a foundational reaction in heterocyclic chemistry. The most common and direct route to 5-phenyl-4-pyrimidinol involves the cyclocondensation of a three-carbon synthon bearing a phenyl group with a source of the N-C-N fragment, typically formamide or urea. However, this seemingly straightforward reaction can be prone to several issues.

Q1: My cyclization reaction to form 5-phenyl-4-pyrimidinol is resulting in a very low yield or failing completely. What are the likely causes?

Low or no yield in the cyclization step is a frequent challenge. The root cause often lies in one or more of the following areas:

  • Purity and Reactivity of Starting Materials: The quality of your precursors is paramount.

    • α-Formyl-phenylacetonitrile (or its equivalent): This is a key intermediate, often generated in situ. Its instability can be a major hurdle. Ensure the preceding formylation step is efficient and that the intermediate is used promptly.

    • Formamide/Urea: Use high-purity, dry reagents. The presence of moisture can lead to hydrolysis of intermediates and side reactions.

  • Suboptimal Reaction Conditions:

    • Temperature: The cyclization typically requires elevated temperatures to proceed. However, excessive heat can lead to decomposition of starting materials and the final product. A systematic optimization of the reaction temperature is crucial.

    • Reaction Time: Incomplete reactions are a common source of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

    • Catalyst: While often performed under neutral or slightly basic conditions, some variations of pyrimidine synthesis benefit from acid or base catalysis.[1] The choice of catalyst can significantly influence the reaction rate and selectivity.

  • Formation of Stable Intermediates or Side Products: The reaction may stall at an intermediate stage or be diverted to form more stable byproducts.

Troubleshooting Workflow for Low/No Yield

Caption: Troubleshooting workflow for low or no yield in 5-phenyl-4-pyrimidinol synthesis.

Q2: I am observing the formation of significant amounts of a colored impurity. What could it be and how can I avoid it?

The formation of colored byproducts often points to polymerization or the formation of highly conjugated systems.

  • Aldehyde Self-Condensation: If your synthesis involves an aldehyde as a starting material, it can undergo self-condensation or polymerization, especially under acidic or basic conditions at elevated temperatures.[1]

    • Mitigation:

      • Control the reaction temperature carefully.

      • Consider a slower, dropwise addition of the aldehyde to the reaction mixture.

      • Use a milder catalyst.

  • Hantzsch-type Dihydropyridine Formation: In reactions resembling the Biginelli synthesis, where a β-dicarbonyl compound, an aldehyde, and a nitrogen source (like urea or ammonia from formamide decomposition) are present, the formation of a Hantzsch-type 1,4-dihydropyridine can be a competing pathway. These compounds are often yellow and can be fluorescent.

    • Mitigation:

      • Lowering the reaction temperature can disfavor the Hantzsch pathway.

      • The choice of catalyst can influence the selectivity between the desired pyrimidine and the dihydropyridine byproduct.

Q3: The reaction seems to be incomplete, with a significant amount of starting material remaining even after prolonged reaction times. How can I drive the reaction to completion?

An incomplete reaction can be frustrating. Here are several strategies to push the equilibrium towards the product:

  • Increase Reagent Equivalents: Using a slight excess of one of the more volatile or less stable reactants, such as formamide, can help drive the reaction forward.

  • Water Removal: The cyclization reaction releases a molecule of water. Employing a Dean-Stark trap or adding a dehydrating agent can help to shift the equilibrium towards the product.

  • Catalyst Activation/Choice: If using a catalyst, ensure it is active. For solid catalysts, this may involve pre-activation. If a catalyst is not being used, the addition of a catalytic amount of a Brønsted or Lewis acid might facilitate the final cyclization and dehydration steps.[2]

  • Solvent Effects: The choice of solvent can impact the solubility of reactants and intermediates, as well as the reaction rate. While high-boiling polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are sometimes used, exploring other options could be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the expected tautomeric form of the product: 4-pyrimidinol or 4(3H)-pyrimidinone?

The product, 5-phenyl-4-hydroxypyrimidine, exists in a tautomeric equilibrium with 5-phenyl-4(3H)-pyrimidinone. The pyrimidinone form is generally the more stable tautomer in the solid state and in most common solvents. Spectroscopic analysis, particularly ¹H NMR, will show characteristic peaks for the NH proton and the proton at the 6-position of the pyrimidine ring, confirming the pyrimidinone structure.

Q2: What are the key spectroscopic features I should look for to confirm the identity of 5-phenyl-4(3H)-pyrimidinone?
  • ¹H NMR:

    • A singlet for the proton at the 2-position (δ ≈ 8.0-8.5 ppm).

    • A singlet for the proton at the 6-position (δ ≈ 7.8-8.2 ppm).

    • A multiplet for the phenyl protons (δ ≈ 7.2-7.6 ppm).

    • A broad singlet for the N-H proton (concentration-dependent, may be in the range of δ 10-12 ppm).

  • ¹³C NMR:

    • A signal for the carbonyl carbon (C4) in the range of δ 160-165 ppm.

    • Signals for the other pyrimidine carbons (C2, C5, C6) and the phenyl carbons.

  • IR Spectroscopy:

    • A characteristic C=O stretching vibration for the pyrimidinone ring around 1650-1700 cm⁻¹.

    • N-H stretching vibrations in the range of 3100-3300 cm⁻¹.

Q3: What are some common methods for the purification of 5-phenyl-4(3H)-pyrimidinone?
  • Recrystallization: This is often the most effective method for obtaining a high-purity solid product. Common solvents for recrystallization of pyrimidinone derivatives include ethanol, methanol, or mixtures of ethanol and water.

  • Column Chromatography: If recrystallization is ineffective at removing certain impurities, silica gel column chromatography can be employed. A common eluent system would be a mixture of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or methanol.

Experimental Protocols

A common laboratory-scale synthesis of 5-phenyl-4(3H)-pyrimidinone is based on the reaction of an appropriate β-dicarbonyl equivalent with formamide.

Protocol: Synthesis of 5-phenyl-4(3H)-pyrimidinone

Step Procedure Key Considerations
1 In a round-bottom flask equipped with a reflux condenser, combine α-formyl-phenylacetonitrile (1 equivalent) and formamide (5-10 equivalents).α-Formyl-phenylacetonitrile can be prepared in situ from phenylacetonitrile and ethyl formate with a strong base like sodium ethoxide. Ensure the starting materials are as dry as possible.
2 Heat the reaction mixture to 150-180 °C.Use an oil bath for uniform heating. The reaction is typically exothermic, so control the heating rate.
3 Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).The reaction may take several hours to reach completion.
4 After the reaction is complete, cool the mixture to room temperature.The product may precipitate upon cooling.
5 Add water to the reaction mixture to precipitate the crude product.Stir the mixture to ensure complete precipitation.
6 Collect the solid by vacuum filtration and wash with cold water.This removes excess formamide and other water-soluble impurities.
7 Purify the crude product by recrystallization from ethanol.This should yield the pure 5-phenyl-4(3H)-pyrimidinone as a crystalline solid.

Visualizing the Reaction Pathway

The cyclization reaction proceeds through a series of condensation and cyclization steps.

Reaction_Mechanism Reactants α-Formyl-phenylacetonitrile + Formamide Intermediate1 Initial Adduct Reactants->Intermediate1 Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Water - H₂O Product 5-Phenyl-4(3H)-pyrimidinone Intermediate2->Product Dehydration Water2 - H₂O

Sources

Technical Support Center: Optimizing Condensation Temperature for 5-Phenyl-4-Pyrimidinol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the critical condensation step in the synthesis of 5-phenyl-4-pyrimidinol. Our focus is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific challenges you may encounter during the synthesis. The solutions are presented in a logical, step-by-step format to help you diagnose and resolve the issue methodically.

Question: My yield of 5-phenyl-4-pyrimidinol is significantly lower than expected. What are the most likely causes related to reaction temperature?

Answer: Low yield is a frequent challenge in pyrimidine synthesis and temperature is a primary factor to investigate.[1][2] Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The most straightforward cause is insufficient thermal energy to overcome the activation barrier.

    • Diagnosis: Monitor your reaction using Thin Layer Chromatography (TLC).[1][3] If you observe a persistent spot corresponding to your starting materials even after an extended period, the reaction is likely incomplete.

    • Solution: Gradually increase the reaction temperature in 10-15°C increments. For many pyrimidine syntheses, an optimal range is often found between 80°C and 120°C.[1][4] A moderate increase can significantly accelerate the reaction rate and drive it towards completion.[3]

  • Product or Reactant Decomposition: Conversely, excessive heat can degrade your starting materials, intermediates, or the final product.

    • Diagnosis: The appearance of dark coloration, tar-like residues, or a multitude of new, unidentifiable spots on your TLC plate are classic signs of decomposition.

    • Solution: If you suspect decomposition, reduce the reaction temperature. It is often a delicate balance; a successful synthesis maximizes the rate of product formation while minimizing the rate of degradation.[5]

  • Side Reaction Proliferation: Higher temperatures can activate alternative, undesired reaction pathways, consuming your reactants to form byproducts.[3][5]

    • Diagnosis: The presence of significant, well-defined spots on the TLC other than your starting materials and desired product points to competing reactions. For pyrimidine syntheses involving urea, a common side reaction at elevated temperatures is the formation of Hantzsch-type dihydropyridines, which occurs when urea decomposes to ammonia.[3]

    • Solution: Lowering the reaction temperature is a key strategy to improve selectivity and favor the desired condensation pathway.[3][6]

Question: I'm observing significant amounts of side products in my reaction mixture. How can I adjust the temperature to improve the purity of my product?

Answer: Poor selectivity is a clear indication that your reaction conditions, particularly temperature, are not optimized for the desired pathway.[5]

  • Lower the Temperature: This is the most effective initial step. Many side reactions have a higher activation energy than the main reaction. By reducing the temperature, you can disproportionately slow down these competing pathways, thus increasing the relative yield of your target molecule.[3][6]

  • Consider the Solvent's Boiling Point: The choice of solvent dictates the maximum temperature you can achieve at atmospheric pressure. If you need to run the reaction at a lower temperature, ensure you are not using a high-boiling solvent like DMF or DMSO under reflux, as this might be too harsh. A switch to a lower-boiling solvent like ethanol or acetonitrile could provide better temperature control in a lower range.[1]

  • Temperature Profiling: Instead of maintaining a single high temperature, consider a temperature ramp. Start the reaction at a lower temperature to allow the initial, more selective condensation to occur, and then gradually increase the heat to drive the final cyclization and dehydration steps to completion.[7]

Frequently Asked Questions (FAQs)

Question: What is the generally recommended temperature range for the condensation to form 5-phenyl-4-pyrimidinol?

Answer: While the optimal temperature is highly dependent on the specific substrates, catalyst, and solvent system used, a general starting range for pyrimidine condensation reactions is 80°C to 100°C .[1] Some syntheses may proceed efficiently at room temperature or require heating up to 120°C or higher, especially if using high-boiling point solvents like DMF.[4] It is crucial to perform an optimization experiment to determine the ideal temperature for your specific conditions.[5]

Question: How does temperature specifically influence the rate and outcome of the 5-phenyl-4-pyrimidinol condensation?

Answer: Temperature has a dual and often competing effect on the reaction:

  • Reaction Rate: As per the Arrhenius equation, increasing the temperature increases the kinetic energy of molecules, leading to more frequent and energetic collisions. This almost always results in a faster reaction rate, reducing the required reaction time.[4]

  • Reaction Selectivity & Yield: This relationship is more complex. While a higher temperature speeds up the desired reaction, it can accelerate undesired side reactions and decomposition even more rapidly.[3][8] The "optimal" temperature is therefore the point that provides the highest yield of the pure product in a reasonable timeframe. This trade-off is a central challenge in chemical synthesis.

Data & Protocols for Optimization

Table 1: Illustrative Effect of Temperature on Pyrimidine Synthesis Outcomes

This table summarizes the typical trade-offs encountered when adjusting the temperature for a pyrimidine condensation reaction. The values are hypothetical and serve as a guide for your optimization study.

Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Observations
60244595Very slow reaction; high purity but incomplete conversion.
80107590Good balance of rate and purity; a common starting point.[1]
10048580Faster reaction, higher yield, but noticeable increase in byproducts.[8]
12027065Rapid reaction but significant side product formation and some decomposition.[3][4]
Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to finding the optimal temperature for your 5-phenyl-4-pyrimidinol synthesis.

Objective: To identify the reaction temperature that maximizes the yield and purity of 5-phenyl-4-pyrimidinol.

Methodology:

  • Setup: Prepare four identical reaction vessels (e.g., round-bottom flasks with reflux condensers).

  • Reagents: To each flask, add your starting materials (e.g., a β-ketoester, formamidine source), catalyst, and solvent in identical, precisely measured amounts.

  • Temperature Control: Place each flask in a pre-heated stirring hot plate or oil bath set to a different temperature (e.g., 60°C, 80°C, 100°C, 120°C). Ensure consistent and vigorous stirring in all reactions.[2]

  • Monitoring: At regular intervals (e.g., every hour), withdraw a small aliquot from each reaction. Spot the aliquots on a single TLC plate to monitor the consumption of starting materials and the formation of the product and any byproducts.[1][3]

  • Quenching: Stop each reaction when TLC analysis indicates the maximum consumption of the limiting reagent or when significant byproduct formation begins. Note the total reaction time for each temperature.[2]

  • Workup & Analysis: Perform an identical workup and purification procedure for each reaction. Isolate the final product and determine the yield and purity (e.g., via NMR or LC-MS) for each temperature point.

Visualizing the Process

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for addressing low product yield, with a focus on temperature-related adjustments.

G start Low Yield Observed check_tlc Monitor Reaction by TLC start->check_tlc incomplete Incomplete Reaction? (Starting Material Remains) check_tlc->incomplete decomposition Decomposition? (Tar or Streaking) incomplete->decomposition No increase_temp Action: Increase Temperature (e.g., +15°C) incomplete->increase_temp Yes side_products Side Products Present? decomposition->side_products No decrease_temp Action: Decrease Temperature (e.g., -15°C) decomposition->decrease_temp Yes side_products->decrease_temp Yes optimize_time Action: Increase Reaction Time at Current Temperature side_products->optimize_time No success Yield Improved increase_temp->success decrease_temp->success optimize_time->success

Caption: A workflow for troubleshooting low yields in pyrimidine synthesis.

The Temperature-Selectivity Relationship

This diagram illustrates the fundamental trade-off between reaction rate and product purity as a function of temperature.

G cluster_0 Low Temperature (e.g., 60°C) cluster_1 Optimal Temperature (e.g., 90°C) cluster_2 High Temperature (e.g., 120°C) low_rate Slow Rate low_side High Purity low_time Long Time opt_rate Fast Rate opt_yield High Yield opt_time Short Time high_rate Very Fast Rate high_side Low Purity (Side Reactions) high_decomp Decomposition

Caption: The effect of temperature on reaction outcomes.

References

  • Benchchem. (n.d.). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
  • ResearchGate. (n.d.). Optimization of the Condensation Reaction [Scientific Diagram].
  • ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • SciSpace. (n.d.). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity?.
  • (2025, August 30). Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Pyrimidine Synthesis.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.
  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. (n.d.).
  • PMC. (2024, February 13). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.

Sources

Technical Support Center: Optimizing the Chlorination of 5-Phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the chlorination of 5-phenylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The conversion of 5-phenylpyrimidin-4-ol to 4-chloro-5-phenylpyrimidine is a gateway to a wide array of valuable downstream compounds. However, the reaction is often plagued by side reactions that can diminish yield and complicate purification.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide self-validating protocols to ensure the integrity and reproducibility of your results.

Section 1: The Core Reaction: Mechanism and Key Parameters

The chlorination of a hydroxypyrimidine is a foundational reaction in heterocyclic chemistry.[1] The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃), often with a tertiary amine base.[1][2] The reaction proceeds via the activation of the pyrimidin-4-ol tautomer, which, although the minor tautomer at equilibrium, is the reactive species.

The mechanism involves the initial formation of a dichlorophosphoryl ester intermediate. This intermediate is then attacked by a chloride ion, leading to the formation of the desired 4-chloro-5-phenylpyrimidine and the release of dichlorophosphoric acid.

G cluster_0 Reaction Pathway A 5-Phenylpyrimidin-4-ol C Dichlorophosphoryl Ester Intermediate A->C + POCl₃ B POCl₃ B->C E 4-Chloro-5-phenylpyrimidine (Product) C->E + Cl⁻ F Dichlorophosphoric Acid (Byproduct) C->F - Product D Chloride Ion (Cl⁻) D->E

Caption: Simplified mechanism for the chlorination of 5-phenylpyrimidin-4-ol.

Key Reaction Parameters and Their Influence

Controlling the reaction outcome is a matter of precisely managing several key parameters. The interplay between these factors determines the reaction's efficiency and selectivity.

ParameterInfluence on ReactionRecommended Range/StateRationale & Potential Issues
Chlorinating Agent Primary reagent for the conversion.Phosphorus Oxychloride (POCl₃)POCl₃ is highly effective for hydroxypyrimidines.[2] Ensure it is fresh or distilled, as it is moisture-sensitive, and degraded reagent will lead to incomplete reactions.[2]
Stoichiometry Affects yield, byproducts, and waste.Modern: 1.0-1.2 eq. POCl₃ per -OH group.[1][3] Classic: Large excess (used as solvent).Using an equimolar amount significantly reduces waste and simplifies workup.[1] Excess POCl₃ can promote byproduct formation and presents a safety hazard during quenching.[1]
Temperature Controls reaction rate and side reactions.80°C to 160°CTemperature is critical.[4] Too low, and the reaction will be sluggish. Too high, and decomposition leading to dark, tarry residues can occur.[2] Solvent-free methods often require higher temperatures (140-160°C) in a sealed reactor.[1]
Base (e.g., Pyridine) Acts as an acid scavenger and catalyst.1.0 eq. (for stoichiometric POCl₃)A tertiary amine base can accelerate the reaction by neutralizing acidic byproducts.[4] In solvent-free, high-temperature protocols, it is essential for driving the reaction to completion.[1]
Reaction Time Determines the extent of conversion.2 to 8 hoursThe reaction must be monitored (TLC, LC-MS) to determine completion. Prolonged heating after consumption of starting material can promote byproduct formation.[2][4]
Atmosphere Prevents degradation of reagents.Inert (Nitrogen or Argon)While not always strictly necessary, running the reaction under an inert atmosphere is good practice to prevent the introduction of moisture, which deactivates POCl₃.[4]

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the chlorination of 5-phenylpyrimidin-4-ol.

Q1: My reaction is sluggish or results in incomplete conversion. What is going wrong?

A1: Incomplete conversion is one of the most common issues and can typically be traced back to one of four root causes:

  • Moisture Contamination: POCl₃ reacts violently with water. Any moisture in your glassware, starting material, or solvents will consume the reagent and halt the reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents if applicable, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]

  • Inactive POCl₃: Phosphorus oxychloride can degrade over time, especially if not stored properly.

    • Solution: Use a fresh bottle of POCl₃ or distill the reagent before use.[2] This is a critical step for ensuring reproducibility.

  • Insufficient Heating: This reaction requires significant thermal energy to proceed to completion.

    • Solution: Ensure your reaction is heated to the appropriate temperature, typically between 80-110°C for reactions in excess POCl₃, or up to 160°C for solvent-free, sealed-reactor methods.[1][2] Verify the temperature with an external thermometer.

  • Incorrect Stoichiometry: Using too little chlorinating agent will naturally lead to incomplete conversion.

    • Solution: For modern protocols, ensure at least one equivalent of POCl₃ is used per hydroxyl group.[1] If using an older protocol with excess POCl₃ as the solvent, ensure the starting material is fully submerged and well-stirred.

Q2: During workup, I am isolating my starting material (5-phenylpyrimidin-4-ol) again. What causes this hydrolysis and how can I stop it?

A2: This is a classic workup failure. The product, 4-chloro-5-phenylpyrimidine, is susceptible to nucleophilic aromatic substitution. The "nucleophile" in this case is water, which hydrolyzes the product back to the starting material. This hydrolysis is often catalyzed by the acidic byproducts of the reaction (like HCl and phosphoric acid derivatives).[4]

The key is to neutralize the acid and keep the temperature low during the quench.

G cluster_0 Troubleshooting Workflow: Product Hydrolysis Start Reaction Mixture (Crude Product + Acid) Quench Pour mixture SLOWLY onto crushed ice with vigorous stirring. Start->Quench Correct Path BadPath Quench in water at room temp or without base. Start->BadPath Incorrect Path Neutralize Add saturated NaHCO₃ or Na₂CO₃ solution until pH is 8-9. Quench->Neutralize Extract Immediately extract with an organic solvent (e.g., EtOAc, DCM). Neutralize->Extract Result Stable Product in Organic Phase Extract->Result Hydrolysis Hydrolysis Occurs BadPath->Hydrolysis

Caption: Recommended workflow to prevent hydrolysis during workup.

Detailed Workup Protocol to Prevent Hydrolysis:

  • Allow the reaction mixture to cool to room temperature.

  • In a separate, large flask, prepare a slurry of crushed ice and water.

  • Slowly and carefully , with vigorous stirring, add the reaction mixture to the ice slurry. This is a highly exothermic process.

  • Once the addition is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the mixture is basic (pH 8-9).[4]

  • Transfer the neutralized mixture to a separatory funnel and immediately extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Q3: I'm observing the formation of a dark, tarry residue. How can I prevent this?

A3: The formation of a dark, intractable tar is almost always a result of excessive heat, leading to decomposition of the starting material, intermediates, or the product itself.[2]

  • Precise Temperature Control: Do not assume the hotplate setting is the internal reaction temperature. Use a thermometer or thermocouple in the reaction vessel. Maintain a controlled temperature, avoiding hotspots.

  • Gradual Heating: Bring the reaction to the target temperature slowly to prevent an uncontrolled exotherm.

  • Optimize Reaction Time: Do not heat the reaction longer than necessary. Monitor by TLC or LC-MS and begin workup as soon as the starting material is consumed.[4]

Q4: Are there risks of chlorination on the phenyl ring?

A4: Under the standard conditions for converting a hydroxypyrimidine to a chloropyrimidine using POCl₃, chlorination of the appended phenyl ring is highly unlikely. The mechanism strongly favors the conversion of the C4-OH group. Electrophilic aromatic substitution on the phenyl ring would require different conditions and a dedicated chlorinating agent (like NCS or Cl₂ with a Lewis acid), which are not generated in this reaction. The primary focus should be on controlling the main reaction pathway.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the role of a tertiary amine base (e.g., Pyridine, N,N-dimethylaniline)? Is it always necessary?

A1: A tertiary amine base serves two primary functions. First, it acts as an acid scavenger, neutralizing the HCl and phosphoric acid byproducts generated during the reaction.[2] This can be crucial for preventing substrate or product degradation. Second, it can accelerate the reaction, potentially by forming a more reactive intermediate with POCl₃.[4] While older protocols often ran the reaction neat in a large excess of POCl₃, modern, more efficient methods using stoichiometric POCl₃ rely on a base like pyridine to drive the reaction to completion, especially in solvent-free, high-temperature conditions.[1]

Q2: Can I run this reaction without a solvent? What are the advantages?

A2: Yes, and it is often the preferred modern method.[1][3] Solvent-free chlorination involves heating the substrate with equimolar amounts of POCl₃ and a base (like pyridine) in a sealed reactor.[1]

  • Advantages: This approach is more environmentally friendly ("greener"), significantly reduces the volume of hazardous waste (no excess POCl₃ to quench), simplifies the workup, and often provides higher yields and purity.[1][3]

  • Disadvantages: It requires a sealed reactor capable of withstanding the pressure generated at high temperatures (140-160°C).

Q3: How should I monitor the reaction progress effectively?

A3: Thin-Layer Chromatography (TLC) is the most common method.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30-50% EtOAc in hexanes) is a good starting point.

  • Spotting: Carefully take a small aliquot from the reaction mixture, quench it in a vial with a drop of water or a basic solution, extract with a small amount of ethyl acetate, and spot the organic layer on the TLC plate.

  • Analysis: The product, 4-chloro-5-phenylpyrimidine, will be significantly less polar (higher Rf) than the starting 5-phenylpyrimidin-4-ol. The reaction is complete when the starting material spot is no longer visible.

Section 4: Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Protocol B is the recommended modern approach for its efficiency, safety, and environmental benefits.

Protocol A: Classic Method (Excess POCl₃)

This method uses POCl₃ as both the reagent and the solvent. It is effective but generates significant waste.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-phenylpyrimidin-4-ol (1.0 eq).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.

  • Heating: Heat the mixture to reflux (approx. 107°C) and stir for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure. Caution: This step should be done carefully with appropriate trapping for acidic vapors.

  • Quenching & Isolation: Slowly and carefully add the residue to crushed ice with vigorous stirring. Neutralize with a saturated NaHCO₃ solution to pH 8-9 and extract the product with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[2]

Protocol B: Modern Solvent-Free Method (Equimolar POCl₃)

This protocol is highly efficient, scalable, and environmentally friendly.[1][3]

  • Reactor Charging: To a Teflon-lined stainless steel reactor (autoclave), add 5-phenylpyrimidin-4-ol (1.0 eq), pyridine (1.0 eq), and phosphorus oxychloride (POCl₃, 1.1 eq).[1][3]

  • Sealing and Heating: Securely close the reactor. Place it in a suitable heating mantle or oven and heat to 160°C for 2 hours.[1]

  • Cooling: After the reaction time is complete, turn off the heat and allow the reactor to cool completely to room temperature. Do not attempt to open a hot or pressurized reactor.

  • Quenching: Once cooled, carefully open the reactor in a well-ventilated fume hood. Slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Isolation: Adjust the pH of the quenched mixture to 8-9 with a saturated Na₂CO₃ solution. The solid product often precipitates out. Collect the solid by filtration, wash with cold water, and dry under vacuum. If the product is oily, extract with ethyl acetate as described in Protocol A.[1][3]

References

  • Sun, Z., & Qu, H. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. Available from: [Link]

  • ResearchGate. Chlorination of 2-hydroxypydridines at 0.5 mole scale. Available from: [Link]

  • ResearchGate. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Available from: [Link]

Sources

Validation & Comparative

HPLC method development for 5-phenylpyrimidin-4-ol detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomeric Challenge

Developing a robust HPLC method for 5-phenylpyrimidin-4-ol presents a specific set of challenges often overlooked in standard screening protocols. While the molecule appears to be a simple aromatic heterocycle, it possesses a "chemical trap": keto-enol tautomerism .

In aqueous solution, 4-hydroxypyrimidines predominantly exist as the pyrimidin-4(3H)-one (keto) tautomer rather than the enol form. Standard unbuffered mobile phases often lead to peak splitting or severe tailing due to rapid proton exchange and interaction with residual silanols.

This guide compares the industry-standard C18 approach against an optimized Phenyl-Hexyl stationary phase method. Our experimental data demonstrates that exploiting


 interactions yields superior peak symmetry and resolution compared to hydrophobic retention alone.

Physicochemical Profile & Mechanistic Insight

To control the chromatography, we must first understand the analyte's behavior in solution.

ParameterValue (Approx.)Chromatographic Implication
Structure Pyrimidine core + Phenyl ringHigh UV absorbance (254 nm); Potential for

stacking.
LogP ~1.8 - 2.1Moderately lipophilic; Retains well on Reverse Phase (RP).
pKa (Acidic) ~8.5 (Amide-like NH)Ionizes at high pH; Keep pH < 7.0 for neutral form retention.
pKa (Basic) ~2.5 (Ring N)Protonates at very low pH; Risk of silanol interaction.
Dominant Form Keto (Lactam)Requires buffered mobile phase to stabilize tautomeric equilibrium.

Comparative Method Analysis

We evaluated three distinct chromatographic scenarios to determine the optimal method.

Scenario A: The "Standard" Screen (C18 / Formic Acid)
  • Column: C18 (End-capped), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Outcome: Fail.

  • Mechanism of Failure: The acidic pH (~2.7) protonates the ring nitrogen. Despite end-capping, the positively charged analyte interacts with residual silanols, causing tailing factors > 1.8 . Furthermore, the lack of buffering capacity allows micro-environmental pH shifts, leading to "smeared" peaks from tautomeric shifting.

Scenario B: The "Optimized" Approach (Phenyl-Hexyl / Ammonium Acetate)
  • Column: Phenyl-Hexyl, 3.5 µm.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) / Methanol.[1][2]

  • Outcome: Pass (Recommended).

  • Mechanism of Success:

    • 
       Selectivity:  The phenyl ring of the stationary phase engages in stacking interactions with the 5-phenyl group of the analyte, providing a retention mechanism orthogonal to simple hydrophobicity.
      
    • pH Stability: At pH 5.0, the molecule is neutral (neither protonated nor deprotonated). The buffer locks the tautomeric state.

    • Solvent Choice: Methanol promotes

      
       interactions better than Acetonitrile (which can suppress them due to its own 
      
      
      
      electrons).
Scenario C: HILIC (Hydrophilic Interaction)
  • Outcome: Not Recommended. The molecule is too hydrophobic (LogP > 1.5) for stable HILIC retention, eluting near the void volume.

Experimental Data Summary
MetricMethod A (C18 / Formic)Method B (Phenyl-Hexyl / Buffer)Acceptance Criteria
Retention Time (

)
4.2 min5.8 minN/A
Tailing Factor (

)
1.9 (Fail)1.05 (Pass)

Theoretical Plates (

)
4,50012,200

Resolution (

)
*
1.23.5

*Resolution calculated against a synthetic impurity (4-chloro-5-phenylpyrimidine).

Visualizing the Separation Logic

The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl method, highlighting the critical "Tautomer Check" step often missed in generic screening.

MethodDevelopment Start Analyte: 5-phenylpyrimidin-4-ol CheckStruct Structural Analysis: Keto-Enol Tautomer + Phenyl Ring Start->CheckStruct StandardScreen Screen A: C18 + 0.1% Formic Acid CheckStruct->StandardScreen ResultA Result: Tailing > 1.8 Reason: Silanol Interaction StandardScreen->ResultA Decision Optimization Strategy ResultA->Decision Strategy1 Buffer pH to 5.0 (Neutralize N-basic interactions) Decision->Strategy1 Strategy2 Switch Ligand to Phenyl-Hexyl (Exploit Pi-Pi Stacking) Decision->Strategy2 FinalMethod Method B: Phenyl-Hexyl 10mM NH4OAc (pH 5.0) / MeOH Strategy1->FinalMethod Strategy2->FinalMethod Outcome Outcome: Sharp Peak (Tf < 1.1) High Resolution FinalMethod->Outcome

Figure 1: Method Development Decision Tree. Note the convergence of pH control and ligand selection to solve the tailing issue.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . If the system suitability test (SST) fails, the buffer preparation is usually the root cause.

A. Reagents & Equipment[3][4]
  • Stationary Phase: Phenyl-Hexyl column (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.

  • Solvents: HPLC Grade Methanol (MeOH), LC-MS Grade Water.

  • Buffer Salt: Ammonium Acetate (High Purity).

  • pH Adjuster: Acetic Acid (Glacial).

B. Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1000 mL water (10 mM). Adjust pH to 5.0 ± 0.1 using Acetic Acid. Crucial: Filter through 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% Methanol. (Avoid Acetonitrile to maximize

    
     selectivity).
    
C. Instrument Parameters
  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temp: 35°C (Controls viscosity and kinetics).

  • Injection Volume: 5-10 µL.

  • Detection: UV-Vis (PDA) at 254 nm (Primary) and 280 nm (Secondary).

D. Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold
10.090Elution of Analyte
12.090Wash
12.110Re-equilibration
17.010Ready for Next Inj.
E. System Suitability Limits
  • Tailing Factor: NMT 1.5.

  • RSD (Area, n=5): NMT 2.0%.

  • Retention Time Drift: ± 0.1 min.

Interaction Mechanism Diagram

Understanding why the Phenyl-Hexyl column works is vital for troubleshooting.

Mechanism Analyte 5-phenylpyrimidin-4-ol (Analyte) Interaction Pi-Pi Stacking (Orbital Overlap) Analyte->Interaction Electron Donor/Acceptor Stationary Phenyl-Hexyl Ligand (Stationary Phase) Stationary->Interaction Planar Alignment Separation Enhanced Selectivity vs. Aliphatic Impurities Interaction->Separation Increases Retention of Aromatics

Figure 2: Mechanistic representation of the


 interaction stabilizing the analyte on the stationary phase.

References

  • Agilent Technologies. (2020). Choosing the Right Column for Reverse Phase HPLC Separations. Retrieved from [Link]

    • Context: Source for column selection logic regarding Phenyl-Hexyl vs.
  • Giuliano, B. M., et al. (2010). "Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil." The Journal of Physical Chemistry A, 114(48), 12725-12730. Retrieved from [Link]

    • Context: Authoritative grounding for the keto-enol tautomerism mechanism of 4-hydroxypyrimidines.
  • Kazoka, H. (2007).[5] "HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column." Journal of Biochemical and Biophysical Methods, 70(1), 15-21.[5] Retrieved from [Link]

    • Context: Supports the discussion on separation challenges of polar pyrimidine deriv
  • Element Lab Solutions. (2023). Column Selection for HPLC Method Development. Retrieved from [Link]

    • Context: General guidelines for stationary phase ligand selection (C18 vs Phenyl).

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 5-Phenyl-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, mass spectrometry is an indispensable tool, offering a window into the very structure of molecules. Understanding the intricate dance of ions as they fragment within the spectrometer is key to confident structural elucidation. This guide provides a deep dive into the anticipated mass spectrometry fragmentation pattern of 5-phenyl-4-hydroxypyrimidine, a molecule of interest in medicinal chemistry and materials science. By comparing its expected fragmentation with that of related heterocyclic systems, we aim to equip researchers with the predictive power to rapidly identify and characterize this and similar compounds.

The Subject of Our Investigation: 5-Phenyl-4-hydroxypyrimidine

Deconstructing the Molecule: A Predicted Fragmentation Pathway

Upon entering the mass spectrometer, a 5-phenyl-4-hydroxypyrimidine molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M+•).[1][2] This molecular ion is energetically unstable and will undergo a series of fragmentation events to yield smaller, more stable ions.[1][2][3]

The most probable fragmentation pathways are dictated by the relative strengths of the bonds within the molecule and the stability of the resulting fragments. For 5-phenyl-4-hydroxypyrimidine, we can anticipate the following key fragmentation steps:

  • Initial Cleavages from the Pyrimidine Ring: The pyrimidine ring itself is a primary site for fragmentation. Common losses from pyrimidine-based structures include the neutral loss of small, stable molecules. We can predict the expulsion of carbon monoxide (CO) from the hydroxypyrimidine moiety, a common fragmentation for phenolic and enolic hydroxyl groups. Another likely fragmentation is the loss of hydrogen cyanide (HCN) or a related cyanocontaining radical, which is a characteristic fragmentation of nitrogen-containing heterocyclic rings.[4][5][6]

  • The Phenyl Group's Signature: The phenyl substituent provides a very characteristic signature in mass spectrometry. A prominent peak corresponding to the phenyl cation (C6H5+) at a mass-to-charge ratio (m/z) of 77 is highly anticipated.[4][7] This ion is particularly stable due to its aromaticity. Further fragmentation of the phenyl cation can lead to the formation of the C4H3+ ion at m/z 51.[4]

  • Retro-Diels-Alder (RDA) Reaction: Heterocyclic rings can undergo retro-Diels-Alder reactions, leading to the cleavage of the ring into two smaller unsaturated fragments. For the pyrimidine ring, this could result in the cleavage of the C-N bonds, leading to a variety of fragment ions depending on which bonds are broken and where the charge resides.

A proposed fragmentation pathway is visualized in the diagram below:

Fragmentation_Pathway M 5-Phenyl-4-hydroxypyrimidine (M+•) F1 [M - CO]+• M->F1 - CO F2 [M - HCN]+• M->F2 - HCN F3 [C6H5]+ M->F3 - C4H2N2O F4 [C4H3]+ F3->F4 - C2H2

Caption: Proposed electron ionization fragmentation pathway of 5-phenyl-4-hydroxypyrimidine.

A Comparative Analysis: Learning from Analogs

To build confidence in our predicted fragmentation pattern, it is instructive to compare it with the known fragmentation of similar molecules.

Compound/FragmentKey Fragmentation PathwaysCharacteristic m/z ValuesReference
Pyrimidine Loss of HCN, retro-Diels-Alder reactionM+•, [M-HCN]+•[5]
Phenol Loss of CO, formation of cyclopentadienyl cationM+•, [M-CO]+•, 65General MS Knowledge
Biphenyl Loss of H2, formation of fluorenyl cationM+•, [M-H2]+•[7]
Pyrimidinethiones Loss of SH radical, fragmentation of the pyrimidine ringM+•, [M-SH]+, fragments from ring cleavage[4][8]

As the table illustrates, the predicted fragmentation of 5-phenyl-4-hydroxypyrimidine is a composite of the behaviors observed in its constituent parts. The loss of CO is analogous to phenol, the loss of HCN is characteristic of the pyrimidine core, and the formation of the m/z 77 ion is a hallmark of the phenyl group.

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally verify the proposed fragmentation pattern, the following general procedure for obtaining an electron ionization mass spectrum can be followed.

Workflow for Mass Spectrometry Analysis:

Mass_Spec_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_analysis Data Acquisition and Analysis Sample Dissolve 5-phenyl-4-hydroxypyrimidine in a volatile solvent (e.g., methanol or acetonitrile) Inject Introduce the sample into the ion source Sample->Inject Instrument Calibrate the mass spectrometer (e.g., with perfluorotributylamine) Method Set instrument parameters: - Ionization Mode: Electron Ionization (EI) - Electron Energy: 70 eV - Mass Range: m/z 50-500 - Inlet: Direct infusion or GC inlet Instrument->Method Method->Inject Acquire Acquire the mass spectrum Inject->Acquire Analyze Analyze the resulting spectrum: - Identify the molecular ion peak - Identify major fragment ions - Propose fragmentation pathways Acquire->Analyze

Caption: A generalized workflow for obtaining and analyzing a mass spectrum.

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of 5-phenyl-4-hydroxypyrimidine is prepared in a volatile solvent such as methanol or acetonitrile. The concentration should be optimized to obtain a good signal-to-noise ratio without saturating the detector.

  • Instrument Calibration: The mass spectrometer is calibrated using a standard compound, such as perfluorotributylamine (PFTBA), to ensure accurate mass assignments.

  • Method Development: An acquisition method is created specifying the following parameters:

    • Ionization Mode: Electron Ionization (EI) is chosen for its ability to induce fragmentation and create detailed mass spectra.

    • Electron Energy: A standard energy of 70 eV is used to ensure reproducible fragmentation patterns that can be compared to library spectra.

    • Mass Range: A suitable mass range is selected to encompass the molecular ion and all expected fragments (e.g., m/z 50-500).

    • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

  • Data Acquisition: The prepared sample is introduced into the ion source of the mass spectrometer, and the data is acquired according to the defined method.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The observed fragmentation pattern is then compared to the predicted pathway and to spectral libraries, if available.

Conclusion: A Predictive Framework for Structural Elucidation

While a dedicated experimental mass spectrum for 5-phenyl-4-hydroxypyrimidine remains to be published, a thorough understanding of fundamental mass spectrometry principles and comparative analysis with related compounds allows for a robust prediction of its fragmentation pattern. The anticipated losses of CO and HCN, coupled with the characteristic signature of the phenyl group, provide a strong diagnostic framework for the identification of this molecule and its analogs. This guide serves as a valuable resource for researchers, enabling them to approach the structural elucidation of novel pyrimidine derivatives with greater confidence and efficiency.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805.
  • Anonymous. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society.
  • Ferreira, C., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(6), 937-945.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., & Salem, M. S. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • Aslam, S., et al. (2014). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
  • Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • Sridharan, V., & Muthusubramanian, S. (2011). The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives. International Journal of ChemTech Research, 3(3), 1253-1259.
  • Wikipedia contributors. (2023). Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia.
  • LibreTexts. (2023).
  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds.
  • Takhistov, V. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
  • E. B. T. (n.d.). GAS-PHASE REACTIVITY OF THE PHENYL CATION.
  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes.

Sources

Comparative Bioactivity Guide: 5-Phenylpyrimidin-4-ol vs. 4-Phenylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two positional isomers: 5-phenylpyrimidin-4-ol (5-Ph-4-ol) and 4-phenylpyrimidin-5-ol (4-Ph-5-ol) . While chemically similar (


), their biological utility diverges significantly due to tautomeric preferences and hydrogen-bond donor/acceptor (HBD/HBA) geometries.
  • 5-Phenylpyrimidin-4-ol is a privileged scaffold in kinase inhibitor discovery, predominantly existing as the 4(3H)-one tautomer. It mimics the purine ring system, allowing it to anchor effectively in the ATP-binding hinge region of kinases (e.g., p38 MAPK, CDKs).

  • 4-Phenylpyrimidin-5-ol is less common as a primary hinge binder but serves as a valuable bioisostere for phenol or pyridine fragments in Fragment-Based Drug Discovery (FBDD). Its 5-hydroxyl group often targets solvent-front residues or catalytic lysines rather than the hinge backbone.

Physicochemical & Structural Analysis

The core differentiation lies in the electronic environment and the resulting tautomeric stability.

Tautomeric Dominance

The biological activity of these molecules cannot be understood without addressing their dominant tautomers in physiological solution (pH 7.4).

Feature5-Phenylpyrimidin-4-ol 4-Phenylpyrimidin-5-ol
Dominant Species 5-phenylpyrimidin-4(3H)-one (Keto-form)4-phenylpyrimidin-5-ol (Enol-form)
Driving Force Amide-like resonance stabilization (

).
Aromatic stabilization; keto-tautomer would disrupt the aromatic sextet significantly.
H-Bond Pattern Donor-Acceptor (D-A) pair at N3-H and C4=O.Donor (D) or Acceptor (A) at C5-OH (rotatable).
LogP (Calc) ~1.5 (lower due to polarity of amide)~1.9 (higher lipophilicity)
TPSA ~45 Ų~33 Ų
Structural Visualization (DOT Diagram)

The following diagram illustrates the tautomeric equilibrium and the resulting pharmacophore features.

Tautomer_Binding cluster_A 5-Phenylpyrimidin-4-ol System cluster_B 4-Phenylpyrimidin-5-ol System A_Enol Enol Form (Minor Species) A_Keto 4(3H)-one Form (Dominant Species) A_Enol->A_Keto Tautomerization (Favored) A_Binding Kinase Hinge Binding (Bidentate: NH donor, CO acceptor) A_Keto->A_Binding Mimics Adenine B_Enol Enol Form (Dominant Species) B_Keto Keto Form (Unstable/Rare) B_Enol->B_Keto Unfavorable B_Binding Accessory Binding (Monodentate: OH donor/acceptor) B_Enol->B_Binding Solvent Interaction

Caption: Tautomeric preferences dictate the binding mode. The 4-ol isomer (left) adopts a keto-form suitable for bidentate hinge binding, while the 5-ol isomer (right) remains an enol.

Comparative Bioactivity Data[1][2][3][4][5]

Kinase Inhibition Potential (SAR Trends)

Based on Structure-Activity Relationship (SAR) data from CDK and p38 MAPK inhibitor campaigns:

  • 5-Phenylpyrimidin-4-ol (Scaffold A):

    • Mechanism: The N3-H (donor) and C4=O (acceptor) motif forms a "bidentate" hydrogen bond with the backbone amide and carbonyl of the kinase hinge region (e.g., Met109 in p38α).

    • Potency: Fragments containing this core often exhibit low micromolar (

      
      ) starting affinity, which is high for a fragment.
      
    • Selectivity: Moderate; requires derivatization at the 2-position (amine introduction) to achieve selectivity (e.g., CDK2 vs. CDK4).

  • 4-Phenylpyrimidin-5-ol (Scaffold B):

    • Mechanism: The 5-OH group is positioned away from the classic hinge-binding vector. It typically points towards the "gatekeeper" residue or the solvent front.

    • Potency: Generally lower affinity (

      
      ) as a single fragment.
      
    • Utility: Used to optimize solubility or target specific polar pockets after the core scaffold is established.

Table 1: Representative Activity Profile (Fragment Screening)

Target Class5-Ph-4-ol Activity4-Ph-5-ol ActivityMechanistic Rationale
p38 MAPK High (Fragment Hit)Low4-one tautomer mimics the pyridinone pharmacophore essential for p38 hinge binding.
CDK2 Moderate Low5-Ph-4-ol aligns with the ATP adenine pocket; 4-Ph-5-ol lacks the correct H-bond geometry.
GPCRs (Class A) LowModerate 5-OH group can mimic catecholamines or interact with serine/threonine clusters in GPCR pockets.
Metabolic Stability (ADME)
  • 5-Ph-4-ol: The 4-one ring system is relatively stable to oxidative metabolism but can be a substrate for amidases.

  • 4-Ph-5-ol: The exposed electron-rich phenol-like ring is highly susceptible to Phase II conjugation (Glucuronidation) by UGT enzymes, leading to rapid clearance. This limits its utility as a standalone drug but makes it a useful "soft drug" motif.

Experimental Protocols

To validate these claims, the following protocols are standard in the industry for synthesizing and testing these specific isomers.

Synthesis Workflow (Suzuki-Miyaura Coupling)

The synthesis of these isomers requires different starting materials but follows a similar logic.

  • Pathway A (5-Ph-4-ol): Coupling of 5-bromopyrimidin-4-ol with phenylboronic acid.

  • Pathway B (4-Ph-5-ol): Coupling of 4-chloropyrimidin-5-ol with phenylboronic acid.

Synthesis_Workflow Start_A 5-Bromo-4-hydroxypyrimidine Step_1 Suzuki Coupling (DME/H2O, 90°C, 12h) Start_A->Step_1 Start_B 4-Chloro-5-methoxypyrimidine Start_B->Step_1 Reagent Phenylboronic Acid Pd(PPh3)4, Na2CO3 Reagent->Step_1 Step_2B Demethylation (BBr3) (Required for 5-ol) Step_1->Step_2B Intermediate Product_A 5-Phenylpyrimidin-4-ol Step_1->Product_A Direct Yield (~75%) Product_B 4-Phenylpyrimidin-5-ol Step_2B->Product_B Total Yield (~60%)

Caption: Comparative synthesis routes. Note that the 5-ol derivative often requires a methoxy-protection strategy during coupling to prevent catalyst poisoning.

In Vitro Kinase Assay Protocol (ADP-Glo)

Purpose: To quantify the inhibitory potential (IC50) of the isomers against a standard kinase (e.g., CDK2/CyclinA).

  • Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution: Dissolve isomers in 100% DMSO to 10 mM. Perform 3-fold serial dilutions in DMSO. Transfer 50 nL to a 384-well white plate.

  • Enzyme Addition: Add 2.5 µL of CDK2/CyclinA enzyme (0.5 ng/µL) to the wells. Incubate for 10 min at RT (allows compound-enzyme pre-equilibration).

  • Substrate Addition: Add 2.5 µL of ATP/Substrate mix (10 µM ATP, 0.1 µg/µL Histone H1).

  • Reaction: Incubate at RT for 60 minutes.

  • Detection: Add 5 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to light).

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Normalize data to 0% inhibition (DMSO) and 100% inhibition (No Enzyme). Fit to a 4-parameter logistic equation.

Expert Commentary & Recommendations

When to use 5-phenylpyrimidin-4-ol:

  • Use this scaffold when designing ATP-competitive inhibitors . The tautomeric 4-one provides a robust H-bond acceptor/donor motif that mimics the N1/N6 of adenine.

  • Modification Tip: Substitution at the C2-position with an amine (e.g., aniline) dramatically increases potency by adding a third H-bond to the hinge (creating a donor-acceptor-donor triad).

When to use 4-phenylpyrimidin-5-ol:

  • Use this scaffold for phenotypic screening libraries or as a bioisostere for biaryl phenols .

  • It is less likely to be a "hinge binder" but effective for targeting allosteric pockets where a hydroxyl group is needed to displace a specific water molecule.

  • Warning: Monitor metabolic stability early due to the exposed 5-OH group.

References

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinases: from the bench to the bedside. Biochemical Journal. Link

  • Harcourt, K. et al. (2013). Tautomerism in Drug Discovery: 5-substituted pyrimidines. Journal of Medicinal Chemistry. (Contextual grounding on pyrimidine tautomerism).
  • BenchChem Technical Support. (2025). Structure-Activity Relationships of Pyrimidine Derivatives. Link

  • Jia, Y. et al. (2020). Discovery of novel pyrimidine-based derivatives as potent CDK inhibitors.[1][2] European Journal of Medicinal Chemistry. Link

  • Lombardo, L. J. et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Link

Sources

Structural Definitive: X-ray Crystallography vs. Spectroscopic Methods for 5-Phenyl-4-Pyrimidinol Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Problem: 4-Pyrimidinol, 5-phenyl- (CAS: 16355-00-3) presents a classic structural ambiguity in drug development: Tautomerism .[1] While often drawn as the enol (hydroxyl) form in chemical catalogs, 4-hydroxypyrimidines predominantly exist as the keto (4(3H)-pyrimidinone) tautomer in the solid state and polar biological environments.

The Solution: This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the non-negotiable "Gold Standard" for validating this structure. While NMR and DFT provide supporting evidence, only SC-XRD offers the spatial resolution required to definitively assign protonation states and bond orders critical for pharmacophore modeling.

The Tautomeric Ambiguity (Mechanism)

Before attempting validation, researchers must understand what they are validating. The 5-phenyl group introduces steric bulk, but the core electronic battle is between the aromatic enol and the amide-like keto form.

Tautomer Equilibrium Diagram

The following diagram illustrates the equilibrium and the critical bond length differences that X-ray crystallography detects.

Tautomerism Enol Enol Form (4-Pyrimidinol) Favored in: Gas Phase / Non-polar Keto Keto Form (4(3H)-Pyrimidinone) Favored in: Solid State / Polar / Biologic Enol->Keto Proton Transfer (Fast Exchange) Enol_Feat Feature: Aromatic Ring Bond: C-O (~1.35 Å) Donor: O-H Enol->Enol_Feat Keto_Feat Feature: Amide-like Bond: C=O (~1.23 Å) Donor: N-H Keto->Keto_Feat

Figure 1: The tautomeric equilibrium. Note the distinct bond length signatures (C-O vs C=O) that serve as the primary crystallographic evidence.

Comparative Analysis: X-ray vs. Alternatives

Why is X-ray superior? The table below compares the diagnostic capability of SC-XRD against standard spectroscopic methods for this specific molecule.

FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C) DFT Calculations
Direct Evidence High. Direct visualization of electron density (bond lengths) and H-atoms (at high res).Medium. Signals are often population-weighted averages due to fast proton exchange.Low. Theoretical prediction; dependent on basis set and solvation model.
State Solid State (Fixed Conformation).Solution (Dynamic Equilibrium).Gas/Solvent Model (Idealized).
Key Metric Bond Lengths (Å) & Packing.Chemical Shift (ppm) & Couplings.[2]Relative Energy (

).
Ambiguity None. Distinguishes C=O (1.23 Å) from C-OH (1.35 Å).High. Solvent polarity shifts equilibrium; broad signals common for NH/OH.Medium. Can fail to account for intermolecular packing forces.

Experimental Protocol: The Self-Validating Workflow

Phase 1: Crystallization (The Bottleneck)

5-phenyl-4-pyrimidinol is notoriously difficult to crystallize due to the phenyl ring's potential for disorder and the molecule's high melting point.

  • Solubility Profile: Poor in non-polar solvents; good in DMF, DMSO, and hot Ethanol.

Protocol: Vapor Diffusion (Recommended)
  • Dissolution: Dissolve 20 mg of the compound in 0.5 mL of DMF (Dimethylformamide). Ensure complete dissolution; filter if necessary.

  • Setup: Place the DMF solution in a small inner vial (GC vial).

  • Reservoir: Place the inner vial into a larger jar containing 5 mL of Dichloromethane (DCM) or Diethyl Ether .

  • Equilibration: Seal the outer jar tightly. The volatile anti-solvent (DCM) will slowly diffuse into the DMF, gently lowering solubility.

  • Timeline: Leave undisturbed in a vibration-free zone at 20°C for 3-7 days.

    • Why this works: Slow diffusion allows the molecules to organize into the thermodynamically stable keto-dimer lattice rather than precipitating as amorphous powder.

Phase 2: X-ray Data Collection & Refinement

To ensure scientific integrity, specific parameters must be met to validate the tautomer.

  • Temperature: Collect data at 100 K (Liquid Nitrogen stream).

    • Reasoning: Freezing reduces thermal vibration, allowing precise location of the H-atom on Nitrogen (keto) or Oxygen (enol).

  • Resolution: Aim for <0.8 Å resolution.

  • Refinement Strategy (The "Acid Test"):

    • Locate the heteroatom protons (H-N or H-O) in the Difference Fourier Map (

      
      ) .
      
    • Self-Validation: If a peak appears near N3 (approx 0.88 Å) and NOT near O4, the structure is the Keto form.

    • Check Bond Lengths against the Cambridge Structural Database (CSD) standards.

Data Interpretation & Validation Criteria

The "Smoking Gun": Bond Length Analysis

Upon solving the structure, compare your refined bond lengths to these reference values.

BondKeto Form (Target) Enol Form (Alternative) Observed in 5-Phenyl Analogues
C4 - O 1.22 - 1.24 Å (Double)1.32 - 1.35 Å (Single)~1.23 Å
C4 - N3 1.38 - 1.40 Å (Single)1.30 - 1.32 Å (Double)~1.39 Å
C2 - N3 1.33 - 1.35 Å 1.32 - 1.34 Å~1.34 Å

Structural Insight: In the solid state, 5-phenyl-4-pyrimidinol typically forms centrosymmetric dimers linked by dual N-H...O=C hydrogen bonds. This "R2,2(8)" graph set motif is a hallmark of the keto tautomer and acts as a stabilizing force that locks the molecule in this state.

Validation Workflow Diagram

Use this logic flow to interpret your data.

ValidationLogic Start Refined Crystal Structure CheckH Check Difference Map for H-atoms Start->CheckH CheckBond Measure C4-O Bond Start->CheckBond Decision1 H found on N3? CheckH->Decision1 Decision2 Bond < 1.26 Å? CheckBond->Decision2 ResultKeto VALIDATED: 4(3H)-Pyrimidinone (Keto Form) Decision1->ResultKeto Yes ResultEnol VALIDATED: 4-Pyrimidinol (Enol Form) Decision1->ResultEnol No (on O) Decision2->ResultKeto Yes (Double Bond) Decision2->ResultEnol No (Single Bond)

Figure 2: Decision matrix for assigning the tautomer based on crystallographic metrics.

Conclusion

For 5-phenyl-4-pyrimidinol, relying solely on chemical drawings or solution-state NMR can lead to erroneous pharmacophore assumptions. X-ray crystallography provides the only definitive proof of the keto (4(3H)-pyrimidinone) structure, driven by the thermodynamic stability of amide-like resonance and intermolecular hydrogen bonding in the crystal lattice.

When publishing or filing regulatory documents, the inclusion of the C4=O bond length (~1.23 Å) and the N-H...O hydrogen bond parameters serves as the ultimate validation of scientific rigor.

References

  • Tautomerism in 4-hydroxypyrimidine: Title: Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil.[3][4] Source: PubMed / National Institutes of Health (NIH). URL:[Link]

  • Solid-State Tautomeric Preferences: Title: Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study.[5] Source: Royal Society of Chemistry (RSC), Perkin Transactions 2. URL:[Link]

  • Crystallographic Bond Length Standards: Title: Bond length (Carbon-Oxygen and Carbon-Nitrogen standards).[4] Source: Wikipedia (Aggregated from CRC Handbook of Chemistry and Physics). URL:[Link]

Sources

comparative synthesis efficiency of 5-phenyl-4-pyrimidinol methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthesis of 5-phenyl-4-pyrimidinol (also known as 5-phenylpyrimidin-4(3H)-one), a critical scaffold in the development of kinase inhibitors and antifungal agents.

We compare three distinct methodologies ranging from classical industrial condensation to modern transition-metal catalysis.

  • Method A (Cross-Coupling): Highest fidelity and yield; ideal for discovery/GLP phases.

  • Method B (Stepwise Cyclization): Balanced cost/yield profile; suitable for scale-up.

  • Method C (Direct Condensation): Lowest raw material cost but highest impurity profile; reserved for commodity-grade bulk manufacturing.

Recommendation: For laboratory to pilot-scale (<1 kg) synthesis requiring >98% purity, Method A (Suzuki-Miyaura) is the superior protocol.

Mechanistic Analysis & Pathways

The synthesis of 5-phenyl-4-pyrimidinol hinges on the construction of the pyrimidine ring or the functionalization of a pre-existing core. The tautomeric equilibrium between the enol (4-ol) and keto (4-one) forms is solvent-dependent, though the keto form predominates in the solid state.

Comparative Pathway Diagram

The following diagram illustrates the convergence of the three methodologies.

SynthesisPathways cluster_inputs Precursors SM1 5-Bromo-4-pyrimidinol Product 5-Phenyl-4-pyrimidinol SM1->Product Method A: Pd(dppf)Cl2 Suzuki Coupling (Yield: 85-92%) SM2 Phenylboronic Acid SM2->Product SM3 Ethyl Phenylacetate Inter Ethyl 2-formyl-2-phenylacetate (Enolate) SM3->Inter Method B1: Claisen Condensation SM3->Product Method C: High Temp Condensation (Yield: 35-50%) SM4 Ethyl Formate SM4->Inter SM5 Formamide SM5->Product Inter->Product Method B2: Formamidine Cyclization (Yield: 65-75%)

Caption: Convergence of synthetic routes. Method A utilizes a convergent cross-coupling strategy, while Methods B and C rely on linear ring construction.

Detailed Experimental Protocols

Method A: Suzuki-Miyaura Cross-Coupling (Recommended)

Rationale: This method uses a pre-formed pyrimidine core, eliminating the risk of regiochemical isomers during ring closure. It offers the highest atom economy regarding the valuable phenyl fragment.

  • Precursors: 5-bromo-4-pyrimidinol (1.0 eq), Phenylboronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%).

  • Base/Solvent: K₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1).

Protocol:

  • Charge a reaction vessel with 5-bromo-4-pyrimidinol (1.75 g, 10 mmol) and phenylboronic acid (1.46 g, 12 mmol).

  • Add 1,4-dioxane (40 mL) and 2M aqueous K₂CO₃ (10 mL).

  • Degas the solution by sparging with Argon for 15 minutes (Critical for catalyst life).

  • Add Pd(dppf)Cl₂ (245 mg, 0.3 mmol) under positive Argon pressure.

  • Heat to 90°C for 4–6 hours. Monitor by HPLC/TLC.

  • Workup: Cool to RT. Acidify to pH 6 with 1M HCl to precipitate the product (as the keto tautomer).

  • Filter the solid, wash with water and cold diethyl ether.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Method B: Stepwise Claisen-Cyclization

Rationale: Avoids heavy metals. Uses standard organic intermediates. Best balance of cost and purity for mid-scale.

  • Step 1 (Formylation): Ethyl phenylacetate + Ethyl formate + NaH

    
     Ethyl 2-formyl-2-phenylacetate.
    
  • Step 2 (Cyclization): Intermediate + Formamidine acetate

    
     Product.
    

Protocol:

  • Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF at 0°C.

  • Dropwise add a mixture of Ethyl phenylacetate (1.0 eq) and Ethyl formate (1.5 eq).

  • Stir at RT for 12 hours. Quench carefully with acetic acid. Extract and concentrate to obtain the crude

    
    -formyl ester.
    
  • Dissolve the crude oil in Ethanol. Add Formamidine acetate (1.5 eq) and NaOEt (2.0 eq).

  • Reflux for 8 hours.

  • Evaporate solvent, dissolve residue in water, and acidify to precipitate 5-phenyl-4-pyrimidinol.

Comparative Data Analysis

The following table synthesizes experimental data from internal process benchmarks and literature precedents.

MetricMethod A: Suzuki CouplingMethod B: Stepwise CyclizationMethod C: Direct Condensation
Overall Yield 85 – 92% 60 – 70%35 – 50%
Purity (Crude) >95%85 – 90%<70% (Tar formation)
Reaction Time 4 – 6 Hours24 – 36 Hours (2 Steps)48+ Hours
Atom Economy Moderate (Boronic waste)HighLow (Excess formamide)
Cost Driver Palladium CatalystReagent Handling (NaH)Energy (High Temp)
Scalability Linear up to 5kgExcellent (>100kg)Limited by purification
Decision Matrix for Process Selection

DecisionTree Start Start: Select Synthesis Route Scale Is Target Scale > 10kg? Start->Scale Purity Is Purity Requirement > 99%? Scale->Purity No (Lab/Pilot) MethodB METHOD B: Cyclization (Moderate Cost, Scalable) Scale->MethodB Yes (Production) Metal Is Trace Metal (Pd) Permitted? Purity->Metal Yes Purity->MethodB No Metal->MethodB No (Strict Limits) MethodA METHOD A: Suzuki Coupling (High Cost, High Speed) Metal->MethodA Yes (<10ppm)

Caption: Logic flow for selecting the optimal synthesis route based on scale and constraints.

Critical Troubleshooting & Optimization (E-E-A-T)

As an application scientist, I have identified three common failure modes for these protocols:

  • Catalyst Poisoning (Method A): The pyrimidine nitrogen can coordinate with Palladium, stalling the cycle.

    • Solution: Use Pd(dppf)Cl₂ rather than Pd(PPh₃)₄. The bidentate ligand prevents non-productive coordination.

  • Tautomer Solubility: The product exists primarily as the keto-form in solid phase, which is sparingly soluble in non-polar solvents.

    • Solution: Perform workups in polar aprotic solvents (DMF/DMSO) or acidify aqueous layers to precipitate the product directly.

  • Moisture Sensitivity (Method B): The Claisen condensation (Step 1) is strictly anhydrous.

    • Solution: Ensure NaH is fresh and THF is distilled/dried. Water content >0.1% will kill the enolate formation.

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions Organic Chemistry Portal. "Suzuki Coupling".[2][3][4][5][6][7] [Link] Citation for the general catalytic cycle and base activation logic used in Method A.

  • Synthesis of 5-Substituted Pyrimidines via Boronic Acids Journal of Organic Chemistry. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". [Link] Foundational text establishing the viability of aryl-aryl coupling on heterocyclic rings.

  • Pyrimidines from Amidines and Esters (Method B Context) Organic Syntheses. "Synthesis of Pyrimidines". [Link] Classic reference for the condensation of amidines with beta-functionalized esters.

  • Tautomerism in Hydroxypyrimidines National Institutes of Health (PubChem). "5-phenyl-4-pyrimidinol Compound Summary". [Link] Verification of chemical structure, tautomers, and physical properties.

Sources

Distinguishing 5-Phenylpyrimidin-4-ol from its Isomeric Impurities: A Multi-Modal Analytical Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the control of impurities is paramount to ensure the safety, efficacy, and quality of the final drug product. 5-Phenylpyrimidin-4-ol is a valuable heterocyclic scaffold in medicinal chemistry, but its synthesis can often lead to the formation of closely related isomeric impurities. These isomers, possessing the same molecular formula (C₁₀H₈N₂O) but differing in their atomic arrangement, can exhibit distinct pharmacological and toxicological profiles.[1] Therefore, their detection, identification, and quantification are critical regulatory and scientific requirements.

This guide provides a comprehensive, technically-grounded comparison of analytical methodologies to reliably distinguish 5-phenylpyrimidin-4-ol from its most probable isomeric impurities. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.

The Challenge: Identifying Potential Isomeric Impurities

The primary challenge lies in the subtle structural differences between the target molecule and its potential contaminants. For 5-phenylpyrimidin-4-ol, the isomeric impurities can be broadly categorized into two main types: positional isomers and tautomers.

  • Positional Isomers : These isomers differ in the position of the phenyl group on the pyrimidine ring. Common variants include 2-phenylpyrimidin-4-ol and 6-phenylpyrimidin-4-ol.

  • Tautomeric Isomers : The target molecule, 5-phenylpyrimidin-4-ol, can exist in equilibrium with its keto tautomer, 5-phenylpyrimidin-4(3H)-one.[2] This tautomerism involves the migration of a proton and a shift of a double bond, resulting in a different functional group (enol vs. ketone).[1]

A clear understanding of these potential structures is the first step in developing a discriminating analytical workflow.

Caption: Potential isomeric impurities of 5-phenylpyrimidin-4-ol.

Chromatographic Separation: The Foundation of Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying isomeric impurities. The choice of stationary and mobile phases is critical, as it exploits subtle differences in the polarity and hydrophobicity of the isomers.

Principle of Separation

A reversed-phase HPLC method, typically using a C18 column, is effective for separating phenylpyrimidine isomers. The separation mechanism relies on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. The position of the phenyl group significantly influences the molecule's overall polarity and its interaction with the C18 ligands, leading to different retention times.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation : HPLC system with a UV or Diode Array Detector (DAD).

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A : 10 mM Dipotassium hydrogen phosphate buffer, pH adjusted to 7.0.

  • Mobile Phase B : Acetonitrile:n-Propanol (60:40 v/v).

  • Gradient Elution :

    • 0-5 min: 15% B

    • 5-20 min: Ramp to 40% B

    • 20-25 min: Hold at 40% B

    • 25-30 min: Return to 15% B

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 230 nm.[3]

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the sample in the mobile phase (initial conditions) to a concentration of 0.5 mg/mL.

Data Interpretation

Each isomer will produce a distinct peak with a characteristic retention time (tR). The expected elution order would generally see the more polar isomers eluting earlier. The keto tautomer, with its exposed carbonyl group, may exhibit different polarity compared to the enol form, potentially allowing for its separation or resulting in a broadened peak if the on-column interconversion is rapid.

CompoundExpected Retention Time (min)Rationale
5-Phenylpyrimidin-4-ol ~15.2Target analyte retention.
6-Phenylpyrimidin-4-ol ~14.5Polarity may be slightly different due to phenyl group position.
2-Phenylpyrimidin-4-ol ~13.8The phenyl group at position 2 can significantly alter electronic distribution and polarity.
5-Phenylpyrimidin-4(3H)-one ~16.0The keto form is often more polar and may have stronger interactions with the stationary phase.

Note: These are hypothetical values for illustrative purposes. Actual retention times must be confirmed using reference standards.

Spectroscopic Characterization: Unambiguous Identification

While HPLC provides separation, spectroscopic methods are required for definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for distinguishing constitutional isomers.[2] The chemical environment of each proton (¹H) and carbon (¹³C) atom is unique to each isomer, resulting in a distinct spectral fingerprint.

Causality Behind Spectral Differences : The position of the bulky phenyl group dramatically alters the electronic shielding and deshielding of the protons on the pyrimidine ring. For 5-phenylpyrimidin-4-ol, one would expect to see distinct signals for the protons at the C2 and C6 positions. In contrast, 6-phenylpyrimidin-4-ol would lack a proton at C6, and 2-phenylpyrimidin-4-ol would lack a proton at C2, fundamentally changing the splitting patterns and chemical shifts observed in the ¹H NMR spectrum. Tautomers can be distinguished by the presence of a broad, exchangeable N-H proton signal in the keto form versus an O-H signal in the enol form.

Mass Spectrometry (MS)

Standard mass spectrometry will show identical molecular weights for all isomers. However, tandem mass spectrometry (MS/MS) can differentiate them by creating and analyzing unique fragmentation patterns.[4]

Principle of Differentiation : The stability of the bonds within each isomer differs. When subjected to collision-induced dissociation (CID), the molecules will fragment in a reproducible manner. The location of the phenyl-pyrimidine bond dictates which fragments are most readily formed. For example, the fragmentation of 2-phenylpyrimidin-4-ol may yield a stable phenyl-C≡N⁺ fragment that is less likely to form from the 5-phenyl isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective for distinguishing between the enol (pyrimidinol) and keto (pyrimidinone) tautomers.

Key Diagnostic Peaks :

  • 5-Phenylpyrimidin-4-ol (Enol) : A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. A C=N stretching vibration around 1600-1650 cm⁻¹.

  • 5-Phenylpyrimidin-4(3H)-one (Keto) : A sharp, strong absorption band in the region of 1650-1700 cm⁻¹ characteristic of a C=O (carbonyl) stretch. An N-H stretching vibration around 3300-3500 cm⁻¹.[5]

Integrated Analytical Workflow

A robust strategy for identifying and quantifying these impurities involves a multi-step, integrated approach. No single technique is sufficient for both separation and definitive identification.

Workflow cluster_0 Phase 1: Screening & Quantification cluster_1 Phase 2: Isolation & Identification cluster_2 Phase 3: Confirmation A API Sample B HPLC-UV/DAD Analysis A->B C Quantify Impurities (Based on Area %) B->C D Isolate Impurity Peaks (Preparative HPLC) C->D If unknown peak > 0.1% E Structural Elucidation D->E G Confirm Structure & Final Report E->G F NMR (1H, 13C) MS/MS FT-IR F->E

Caption: A logical workflow for impurity analysis.

Conclusion

Distinguishing 5-phenylpyrimidin-4-ol from its isomeric impurities is a critical task that demands a carefully selected suite of orthogonal analytical techniques. While HPLC forms the foundation for separation and quantification, it must be coupled with spectroscopic methods like NMR and MS/MS for unambiguous structural identification. This integrated approach ensures not only that the purity of the API is accurately determined but also that a deep understanding of the impurity profile is achieved, which is fundamental to modern drug development and regulatory compliance. By understanding the principles behind each technique, researchers can confidently develop and validate methods to ensure the quality and safety of their products.

References

  • PubChem . 5-phenylpyrimidin-4-ol. National Center for Biotechnology Information. [Link]

  • Krasavin, M., et al. (2021) . Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. [Link]

  • PubChem . 5-Phenylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • Hurst, D. T., et al. (1983) . Synthesis of isomeric 5-(phenylsulphonyl)pyrimidines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Glowacka, I. E., et al. (2022) . Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Zhan, C. G., et al. (2018) . Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Rao, B. S., et al. (2024) . Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. Applied Chemical Engineering. [Link]

  • Shinde, V. (2020) . Different Types of Isomeric Impurities Present in Pharmaceutical Products. Veeprho. [Link]

  • He, L., et al. (2023) . Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. eScholarship, University of California. [Link]

  • Schade, M., et al. (2023) . Selective Fluorimetric Detection of Pyrimidine Nucleotides in Neutral Aqueous Solution with a Styrylpyridine-Based Cyclophane. MDPI. [Link]

  • Zhu, S., et al. (2017) . The crystal structures of two isomers of 5-(phenylisothiazolyl)-1,3,4-oxathiazol-2-one. National Center for Biotechnology Information. [Link]

  • Warnke, S., et al. (2023) . New Approach for the Identification of Isobaric and Isomeric Metabolites. ResearchGate. [Link]

  • Cody, V., et al. (2010) . Preferential selection of isomer binding from chiral mixtures: alternate binding modes observed for the E and Z isomers of a series of 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines as ternary complexes with NADPH and human dihydrofolate reductase. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2022) . Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. [Link]

  • Hupka, L., et al. (2020) . Baseline separation of the three constitutional isomers of 1-(chlorophenyl)piperazine by CE-ESI-MS. ResearchGate. [Link]

  • Neill, J. L., et al. (2020) . Rapid quantification of isomeric and dehalogenated impurities in pharmaceutical raw materials using MRR spectroscopy. PubMed. [Link]

  • ResearchGate . Four possible isomers of pyranopyrimidines. ResearchGate. [Link]

  • ResearchGate . The 8 isomers of[5][6][7] Triazolo [1,5-a] pyrimidine. ResearchGate. [Link]

  • Lopes, L., et al. (2016) . Synthesis, in vitro evaluation and QSAR modelling of potential antitumoral 3,4-dihydropyrimidin-2-(1H)-thiones. Arabian Journal of Chemistry. [Link]

  • Reddy, G. V., et al. (2012) . Detection, isolation and characterization of principle synthetic route indicative impurity in telmisartan. Arabian Journal of Chemistry. [Link]

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Comparative Guide: Elemental Analysis & Purity Verification for 5-Phenyl-4-Hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and QA/QC Professionals. Content Type: Technical Comparison & Protocol Guide.

Executive Summary: The Challenge of Heterocyclic Purity

In drug development, 5-phenyl-4-hydroxypyrimidine (also referred to as 5-phenylpyrimidin-4-ol or 5-phenyl-4(3H)-pyrimidone) represents a classic analytical challenge. As a nitrogen-rich heterocycle, it exhibits two distinct properties that complicate standard purity verification:

  • Tautomerism: It exists in equilibrium between the hydroxy and keto forms, affecting solubility and hygroscopicity.

  • Combustion Resistance: The stable pyrimidine ring often yields incomplete combustion during standard CHN analysis, leading to low nitrogen values.

This guide provides the theoretical elemental calculations, compares the "Gold Standard" Combustion Analysis against modern alternatives (qNMR, HRMS), and details a self-validating protocol for accurate characterization.

Theoretical Framework: Elemental Calculations

Before initiating any experimental workflow, the theoretical composition must be established. Note that while tautomers (keto vs. enol) differ in structure, their elemental composition remains identical.

Compound: 5-Phenyl-4-hydroxypyrimidine Molecular Formula:


Molecular Weight:  172.19  g/mol 
Step-by-Step Derivation
  • Carbon (C): 10 atoms

    
     12.011  g/mol  = 120.11  g/mol 
    
  • Hydrogen (H): 8 atoms

    
     1.008  g/mol  = 8.064  g/mol 
    
  • Nitrogen (N): 2 atoms

    
     14.007  g/mol  = 28.014  g/mol 
    
  • Oxygen (O): 1 atom

    
     15.999  g/mol  = 15.999  g/mol 
    
Reference Values (Pure vs. Common Solvates)

Nitrogen heterocycles frequently trap water or crystallization solvents. A "failed" analysis is often a correct analysis of a solvated form.

ElementPure (

)
Monohydrate (

)
Hemihydrate (

)
Carbon 69.76% 63.15%66.29%
Hydrogen 4.68% 5.30%4.97%
Nitrogen 16.27% 14.73%15.46%

Critical Insight: A deviation of >0.4% in Carbon often indicates trapped solvent rather than synthetic impurity.

Comparative Analysis: EA vs. qNMR vs. HRMS

While Elemental Analysis (EA) is the historical standard for bulk purity, it is destructive and requires milligram quantities. Modern workflows often integrate Quantitative NMR (qNMR) or High-Resolution Mass Spectrometry (HRMS).

Method Performance Matrix
FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HRMS (High-Res Mass Spec)
Primary Output Bulk Elemental Ratio (%)Molar Purity (%)Exact Mass / Formula ID
Sample Required 2–5 mg (Destructive)5–10 mg (Recoverable)< 0.1 mg (Destructive)
Accuracy ± 0.4% (Absolute)± 0.5–1.0% (Relative)< 3 ppm (Mass accuracy)
Blind Spots Isomers, Inorganic salts (unless ash tested)Non-protonated impurities (in 1H NMR)Bulk non-ionizable impurities, Salts
Best For Final Compound Verification Reference Standards & Potency Identity Confirmation
Decision Logic for 5-Phenyl-4-Hydroxypyrimidine
  • Use EA when: You need to prove bulk purity for publication (J. Med. Chem. standard) or verify the absence of inorganic salts/catalysts (e.g., Palladium from cross-coupling).

  • Use qNMR when: The sample is hygroscopic (EA is notoriously difficult here) or you have limited material.

  • Use HRMS when: You only need to confirm you made the right molecule, not how pure it is.

Experimental Protocol: High-Precision CHN Analysis

Standard combustion often fails for pyrimidines due to the formation of nitrogen-rich char (coke) that resists oxidation. This protocol utilizes Oxygen Flash Combustion with Catalytic Aid .

Reagents & Equipment[1]
  • Instrument: Elemental Analyzer (e.g., PerkinElmer 2400 Series II or Elementar vario).

  • Combustion Aid: Vanadium Pentoxide (

    
    ) or Tungsten Trioxide (
    
    
    
    ).
  • Standard: Acetanilide (Calibration).

Workflow Diagram

CHN_Workflow cluster_tips Critical Control Points Start Sample Prep (Dry 24h @ 40°C) Weigh Micro-Weighing (2.000 mg ± 0.002) Start->Weigh Addcat Add Oxidant (V2O5 Powder) Weigh->Addcat Combust Flash Combustion (980°C + O2 Boost) Addcat->Combust Reduce Reduction Zone (Cu @ 650°C) Combust->Reduce Detect TCD Detection (N2, CO2, H2O) Reduce->Detect Result Data Analysis (Compare vs Theoretical) Detect->Result

Figure 1: Optimized CHN combustion workflow for nitrogen-rich heterocycles.

Step-by-Step Procedure
  • Pre-Treatment (Crucial):

    • 5-phenyl-4-hydroxypyrimidine is capable of hydrogen bonding with water.

    • Action: Dry sample in a vacuum oven at 40°C over

      
       for 24 hours prior to weighing.
      
  • Weighing:

    • Weigh 1.5 – 2.5 mg into a tin capsule.

    • Modification: Add ~10 mg of

      
       (Vanadium Pentoxide) directly into the capsule. This supplies localized oxygen and catalyzes the breakdown of the pyrimidine ring, preventing low Nitrogen results.
      
  • Combustion:

    • Set furnace temperature to 980°C (higher than the standard 925°C).

    • Ensure an "Oxygen Boost" or "Oxygen Jet" injection is enabled for 2–3 seconds during sample drop.

  • Analysis:

    • Run a blank (tin +

      
      ) and a K-factor standard (Acetanilide) before the sample.
      
    • Analyze the sample in triplicate.

Data Interpretation & Troubleshooting

The ±0.4% Rule

Journal guidelines (e.g., ACS, RSC) generally require found values to be within 0.4% of the calculated theoretical values.[1]

Scenario A: Low Carbon, High Hydrogen

  • Diagnosis: Trapped Water or Solvent.[2]

  • Fix: Recalculate theoretical values assuming 0.25 or 0.5 moles of water. If the data fits the solvate model perfectly, report it as the solvate (e.g., "

    
    ").
    

Scenario B: Low Nitrogen

  • Diagnosis: Incomplete combustion (formation of graphitic nitrogen char).

  • Fix: Repeat analysis using Tungsten Trioxide (

    
    ) as the combustion aid and increase oxygen dose time.
    
Strategic Decision Tree

Decision_Tree Start EA Result Obtained Check Is deviation < 0.4%? Start->Check Pass PASS: Submit for Publication Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No Solvent Check 1H NMR for Solvents/Water Fail->Solvent Recalc Recalculate as Solvate/Hydrate Solvent->Recalc Fit Does Solvate Fit? Recalc->Fit Fit->Pass Yes (Report Solvate) CombustIssue Suspect Incomplete Combustion (Low N) Fit->CombustIssue No AddOx Retest with V2O5 or WO3 CombustIssue->AddOx qNMR Switch to qNMR for Purity Assay CombustIssue->qNMR Persistently Fails AddOx->Check

Figure 2: Decision matrix for handling Elemental Analysis deviations.

References

  • American Chemical Society (ACS). Author Guidelines for Elemental Analysis.[1] ACS Central Science.[3] (2022).[4][5][6] [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010). [Link]

  • Kuveke, R. E., et al. An International Study Evaluating Elemental Analysis.[4] ACS Central Science, 8(7), 855–863. (2022).[4][5][6] [Link]

  • PubChem. 5-(4-Heptoxyphenyl)-2-phenylpyrimidine (Structural Analog Reference). National Library of Medicine.[5][7] [Link]

Sources

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